molecular formula C6H5BrN4 B037499 6-Bromoimidazo[1,2-a]pyrazin-8-amine CAS No. 117718-84-0

6-Bromoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B037499
CAS No.: 117718-84-0
M. Wt: 213.03 g/mol
InChI Key: PPVWNYGAZJHXFQ-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrazin-8-amine is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery programs. This compound features a fused imidazopyrazine core, a privileged scaffold in the design of kinase inhibitors, coupled with a reactive bromo substituent and an amino group. The bromine atom at the 6-position serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling rapid diversification of the core structure to explore structure-activity relationships (SAR). The electron-donating 8-amino group modulates the electronic properties of the heteroaromatic system, potentially enhancing binding affinity to specific biological targets. This makes it a crucial building block for the synthesis of novel compounds targeting a range of kinases and other ATP-binding proteins implicated in oncology, inflammatory diseases, and CNS disorders. Researchers will find this reagent particularly useful for constructing targeted libraries for high-throughput screening and for the rational design of potent, selective therapeutic candidates. Its well-defined structure and high purity ensure reproducible results in complex synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVWNYGAZJHXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151889
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
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URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-84-0
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrazin-8-amine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromoimidazo[1,2-a]pyrazin-8-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on closely related analogs to provide a predictive and comparative analysis.

Chemical Properties and Data

While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its structure and data available from chemical suppliers and databases.

Table 1: General Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrN₄PubChem
Molecular Weight 213.04 g/mol PubChem
CAS Number 117718-84-0ChemicalBook[1]
Appearance Solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.-

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
XLogP3 1.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 211.969762PubChem[2]
Monoisotopic Mass 211.969762PubChem[2]
Topological Polar Surface Area 68.9 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core. The chemical shifts will be influenced by the bromine and amine substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the six carbon atoms of the imidazo[1,2-a]pyrazine ring. For comparison, the reported ¹³C NMR spectral data for the closely related compound, 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine , can provide insights into the expected chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the heterocyclic core.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3400-3250 (two bands for primary amine)
C-H Stretch (Aromatic)3100-3000
C=N and C=C Stretch (Aromatic)1650-1450
N-H Bend (Amine)1650-1580
C-N Stretch1350-1250
C-Br Stretch680-515
Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Predicted fragmentation patterns would involve the loss of small molecules such as HCN or NH₂. PubChem provides predicted collision cross-section values for various adducts.[2]

Experimental Protocols: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and adaptable synthetic route can be inferred from the synthesis of related 8-amino-imidazo[1,2-a]pyrazine derivatives. A key publication in this area is "Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors" in Bioorganic & Medicinal Chemistry Letters.[1][3]

General Synthetic Pathway

A plausible synthetic route involves the cyclization of an aminopyrazine precursor with a bromo-substituted α-haloketone or a related electrophile. Subsequent amination at the 8-position can be achieved through nucleophilic aromatic substitution.

Synthesis_Pathway A 2-Amino-3,5-dibromopyrazine B Intermediate A->B Cyclization (e.g., with α-haloketone) C 6-Bromo-8-substituted-imidazo[1,2-a]pyrazine B->C Nucleophilic Substitution (e.g., with amine) D This compound C->D Deprotection / Modification

Caption: A generalized synthetic pathway to this compound.

Illustrative Experimental Procedure (Adapted from Analog Synthesis)

The following is a generalized procedure based on the synthesis of similar 8-amino-imidazo[1,2-a]pyrazines.

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core

  • To a solution of the appropriate aminopyrazine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl compound (1.1 equivalents).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Amination at the 8-position

  • Dissolve the 8-bromo or 8-chloro-imidazo[1,2-a]pyrazine intermediate (1 equivalent) in a suitable solvent (e.g., NMP, dioxane) in a sealed tube.

  • Add the desired amine (e.g., ammonia or a protected amine, 2-5 equivalents) and a palladium catalyst with a suitable ligand if necessary (for Buchwald-Hartwig amination).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Experimental_Workflow cluster_synthesis Synthesis cluster_amination Amination cluster_analysis Analysis start Starting Materials (Aminopyrazine, α-haloketone) reaction1 Cyclization Reaction start->reaction1 workup1 Workup & Purification reaction1->workup1 intermediate Imidazo[1,2-a]pyrazine Intermediate workup1->intermediate reaction2 Nucleophilic Substitution (Amination) intermediate->reaction2 workup2 Workup & Purification reaction2->workup2 final_product This compound workup2->final_product nmr NMR Spectroscopy final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir

Caption: A typical experimental workflow for the synthesis and analysis of the target compound.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Kinase Inhibition

A significant body of research has focused on imidazo[1,2-a]pyrazin-8-amines as kinase inhibitors. Notably, this class of compounds has been investigated as potent inhibitors of Breast Tumor Kinase (Brk) , also known as Protein Tyrosine Kinase 6 (PTK6) .[1][3] Brk is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is implicated in cell proliferation, migration, and survival.

Inhibition of the Brk signaling pathway by compounds such as this compound analogs can lead to the downregulation of downstream signaling cascades that promote tumorigenesis.

Brk_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Brk Brk/PTK6 EGFR->Brk Activation STAT3 STAT3 Brk->STAT3 Akt Akt Brk->Akt ERK ERK Brk->ERK Inhibitor This compound (Analog) Inhibitor->Brk Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival Migration Cell Migration ERK->Migration

References

Elucidating the Structure of 6-Bromoimidazo[1,2-a]pyrazin-8-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel heterocyclic compound, 6-Bromoimidazo[1,2-a]pyrazin-8-amine. Drawing upon spectroscopic data from structurally related analogs, this document outlines the expected analytical characteristics and provides detailed experimental protocols relevant to its synthesis and characterization.

Core Structure and Spectroscopic Analysis

The foundational structure of this compound consists of a fused bicyclic system comprising an imidazole and a pyrazine ring. The elucidation of its precise atomic arrangement relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound in publicly accessible literature, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar imidazo[1,2-a]pyrazine derivatives. These predictions serve as a benchmark for researchers working on the synthesis and characterization of this specific molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Singlet-
H-37.5 - 7.9Singlet-
H-58.0 - 8.4Singlet-
-NH₂5.0 - 6.0Broad Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2135 - 140
C-3110 - 115
C-5125 - 130
C-6115 - 120
C-8145 - 150
C-8a130 - 135

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+212/214Isotopic pattern characteristic of a bromine atom.
[M+H]+213/215Protonated molecular ion.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch1620 - 1680
C-Br Stretch500 - 600

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This synthesis is a modification of known procedures for analogous compounds.

  • Starting Materials: 2-amino-3-chloropyrazine, 2-bromoacetaldehyde dimethyl acetal.

  • Step 1: Cyclization: A mixture of 2-amino-3-chloropyrazine and 2-bromoacetaldehyde dimethyl acetal in a suitable solvent (e.g., ethanol) is heated at reflux for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Bromination: The resulting imidazo[1,2-a]pyrazine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride at room temperature.

  • Step 3: Amination: The 6-bromo-imidazo[1,2-a]pyrazine intermediate is then subjected to nucleophilic aromatic substitution with an amino source, such as ammonia or a protected amine, under elevated temperature and pressure in a sealed vessel.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) or Orbitrap mass spectrometer to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

Visualizing the Elucidation and Potential Pathways

The following diagrams illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway where this class of compounds may be active, based on the known biological activities of other imidazo[1,2-a]pyrazine derivatives.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ir->interpretation structure Structure Confirmation interpretation->structure

A logical workflow for the synthesis and structure elucidation of this compound.

hypothetical_signaling_pathway compound This compound receptor Target Receptor/Enzyme compound->receptor Binding/Inhibition downstream Downstream Signaling Cascade receptor->downstream Signal Transduction response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) downstream->response

A hypothetical signaling pathway for this compound based on known bioactivities.

Technical Guide: 6-Bromoimidazo[1,2-a]pyrazin-8-amine (CAS 117718-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromoimidazo[1,2-a]pyrazin-8-amine, a key heterocyclic building block in the development of potent and selective kinase inhibitors. This document consolidates available chemical data, outlines a probable synthetic route with detailed experimental protocols, and discusses its application in the context of targeted drug discovery.

Core Chemical Information

This compound is a substituted imidazopyrazine, a class of compounds recognized for its versatile biological activities.[1][2] Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 117718-84-0Internal
Molecular Formula C₆H₅BrN₄Internal
Molecular Weight 213.04 g/mol Internal
Synonyms 8-Amino-6-bromoimidazo[1,2-a]pyrazineInternal
Appearance SolidInternal
Storage Store at 2-8°C, protected from lightInternal

Synthesis and Experimental Protocols

While a specific protocol for the direct synthesis of this compound is not explicitly detailed in the surveyed literature, a highly probable synthetic route can be constructed based on established methodologies for analogous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. The most likely pathway involves the cyclization of a substituted aminopyrazine with a bromoacetaldehyde equivalent.

A detailed, analogous procedure for the synthesis of 6-bromoimidazo[1,2-a]pyridine provides a strong foundation for this proposed synthesis.[3]

Proposed Synthesis of this compound

Synthesis_of_this compound reagent1 2,3-Diamino-5-bromopyrazine reaction Cyclization reagent1->reaction reagent2 Bromoacetaldehyde (or equivalent) reagent2->reaction product This compound reaction->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of a structurally similar compound and is expected to yield the target molecule with minor optimizations.[3]

Materials:

  • 2-Amino-5-bromopyrazine

  • 40% aqueous solution of chloroacetaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromopyrazine (1 equivalent).

  • Add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents) and water.

  • The mixture is stirred and heated to 55°C for 20 hours.

  • After the reaction is complete, cool the mixture and neutralize to a pH of 8 using a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Application in Kinase Inhibitor Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for autoimmune diseases like rheumatoid arthritis and B-cell malignancies.[4][5] The 8-amino-imidazo[1,5-a]pyrazine core, a close structural analog of our target compound, has been successfully utilized to develop potent and reversible BTK inhibitors.[2][4][5] this compound serves as a key intermediate, where the bromine atom provides a handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce diverse functionalities that can interact with the kinase active site.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyrazine-based BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by imidazo[1,2-a]pyrazine-based inhibitors.

Targeting Breast Tumor Kinase (Brk/PTK6)

Substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel and potent inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1][6] Brk is overexpressed in a significant percentage of breast tumors and is implicated in cancer cell proliferation and survival. The development of selective Brk inhibitors is a promising therapeutic strategy. This compound can be a critical starting material for the synthesis of a library of derivatives to explore the structure-activity relationship (SAR) for Brk inhibition.

Quantitative Data and Biological Activity

While specific quantitative data for this compound is not available in the public domain, the biological activity of closely related imidazo[1,2-a]pyrazine derivatives provides valuable insights into the potential of this scaffold. The following table summarizes the inhibitory activities of representative compounds from this class against relevant kinases.

Compound ClassTarget KinaseIC₅₀Reference
Imidazo[1,2-a]pyrazinesBrk/PTK6Low nanomolar[1]
8-Amino-imidazo[1,5-a]pyrazinesBTKPotent, reversible inhibition[2][4][5]
Imidazo[1,2-a]pyrazinesAurora KinasesVaries with substitution[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic placement of a bromine atom and an amino group on the imidazo[1,2-a]pyrazine core allows for extensive chemical elaboration to achieve high potency and selectivity against key therapeutic targets such as BTK and Brk. The synthetic route is accessible through established chemical transformations, and the resulting derivatives hold significant promise for the development of next-generation targeted therapies for cancer and autoimmune diseases. Further research and development focused on this scaffold are warranted to fully exploit its therapeutic potential.

References

The Synthesis of Novel Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural similarity to purines has led to the exploration of its derivatives against a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities. These include potent anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the synthesis of novel imidazo[1,2-a]pyrazine derivatives, complete with experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.

Synthetic Methodologies: An Overview

The construction of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound. However, recent advancements have led to the development of more efficient and versatile synthetic strategies, such as one-pot multicomponent reactions.

A prevalent and efficient method is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[1][2][3] This approach allows for the rapid generation of a library of substituted imidazo[1,2-a]pyrazines with good yields. The reaction proceeds via an initial condensation of the aldehyde and aminopyrazine to form an imine, which is then activated by the iodine catalyst. Subsequent nucleophilic attack by the isocyanide and an intramolecular cyclization affords the desired product.[2][3]

Another key synthetic strategy involves the palladium-catalyzed amino- or alkoxycarbonylation of a suitable bromo-substituted imidazo[1,2-a]pyrazine intermediate. This allows for the introduction of diverse functionalities at specific positions of the heterocyclic core.[4] The synthesis often starts with the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS), which has proven to be an efficient protocol.[5]

Experimental Protocols

General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol is adapted from a reported efficient synthesis of imidazo[1,2-a]pyrazine derivatives.[2][3]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the aryl aldehyde and 2-aminopyrazine in DCM, add iodine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 6-Substituted Imidazo[1,2-a]pyrazines via Palladium-Catalyzed Carbonylation

This protocol is a generalized representation based on methodologies for introducing substituents at the 6-position.[4]

Step 1: Bromination of 2-Aminopyrazine

  • Dissolve 2-aminopyrazine in a suitable solvent like acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify to obtain 3-bromo-2-aminopyrazine.[5]

Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core

  • React the 3-bromo-2-aminopyrazine with an appropriate α-haloketone (e.g., 2-bromoacetophenone) in a suitable solvent like ethanol.

  • Heat the mixture under reflux until the reaction is complete.

  • Cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Step 3: Palladium-Catalyzed Aminocarbonylation

  • In a pressure vessel, combine the 6-bromo-imidazo[1,2-a]pyrazine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable amine, and a source of carbon monoxide (e.g., molybdenum hexacarbonyl).

  • Add a suitable solvent (e.g., toluene) and a base (e.g., triethylamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired 6-amido-imidazo[1,2-a]pyrazine derivative.

Data Presentation: Biological Activities of Novel Imidazo[1,2-a]pyrazine Derivatives

The following tables summarize the quantitative biological data for various series of synthesized imidazo[1,2-a]pyrazine derivatives.

Table 1: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives [5][6]

CompoundIC₅₀ (μM)
4a28.14
4cPromising
4fPromising
5aPromising
5bPromising
5cPromising
5d8.54 - 14.26
5fPromising
5h8.54 - 14.26
6a22.43
6b8.54 - 14.26
Ascorbic Acid (Standard)5.84

Table 2: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundCell LineIC₅₀ (μM)Reference
15dA375P (Melanoma)< 0.06[7]
17eA375P (Melanoma)< 0.06[7]
18cA375P (Melanoma)< 0.06[7]
18hA375P (Melanoma)< 0.06[7]
18iA375P (Melanoma)< 0.06[7]
TB-25HCT-1160.023[8]
16HT-2912.98 ± 0.40[9]
16B16F1027.54 ± 1.26[9]
18MCF-79.60 ± 3.09[9]
12bHep-211[10]
12bHepG213[10]
12bMCF-711[10]
12bA37511[10]
DoxorubicinHep-210[11]
DoxorubicinHepG21.5[11]
DoxorubicinMCF-70.85[11]
DoxorubicinA3755.16[11]

Table 3: ENPP1 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives [12][13]

CompoundIC₅₀ (nM)
75.70 or 9.68

Mandatory Visualizations

Signaling Pathway: cGAS-STING Pathway and ENPP1 Inhibition

Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[12][13] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. By inhibiting ENPP1, these compounds can enhance the STING-mediated immune response, which is a promising strategy in cancer immunotherapy.[12][13]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_inhibition Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3->pIRF3 IFNs Type I Interferons (IFN-β) ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., Cpd 7) Imidazopyrazine->ENPP1 inhibits

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances the cGAS-STING signaling pathway.

Experimental Workflow: Three-Component Synthesis of Imidazo[1,2-a]pyrazines

The following diagram illustrates the general workflow for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazine derivatives.

Three_Component_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Aryl Aldehyde Reaction One-Pot Reaction (Iodine Catalyst, DCM, RT) A->Reaction B 2-Aminopyrazine B->Reaction C tert-Butyl Isocyanide C->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Extract Extraction with DCM Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Imidazo[1,2-a]pyrazine Derivative Purify->Product

References

The Emergent Role of 6-Bromoimidazo[1,2-a]pyrazin-8-amine and its Analogs as Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the mechanism of action of compounds based on this core, with a particular emphasis on the potential therapeutic applications of derivatives such as 6-Bromoimidazo[1,2-a]pyrazin-8-amine. While specific data on this particular compound is limited in publicly available research, this document synthesizes findings from closely related imidazo[1,2-a]pyrazine analogs to provide a comprehensive overview of their likely mechanism of action as kinase inhibitors. This guide will delve into their biological targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols relevant to their study.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[1] This scaffold has been successfully incorporated into molecules targeting a range of diseases. Notably, derivatives of this class have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer. The exploration of substituted imidazo[1,2-a]pyrazines, including this compound, is therefore a promising avenue for the development of novel therapeutics, particularly in oncology.

Primary Mechanism of Action: Kinase Inhibition

Based on extensive research on analogous compounds, the primary mechanism of action for this compound and its derivatives is the inhibition of protein kinases. These small molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. This action effectively blocks downstream signaling pathways that are essential for cell proliferation, survival, and differentiation.

Key Kinase Targets

Research on imidazo[1,2-a]pyrazine derivatives has identified several key kinase targets, including:

  • Aurora Kinases (A and B): These are serine/threonine kinases that play a crucial role in the regulation of mitosis. Their inhibition leads to defects in cell division and can induce apoptosis in cancer cells. Several studies have detailed the discovery and optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[2]

  • Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is a promising target in oncology. Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as potent CDK9 inhibitors, demonstrating anti-proliferative effects in various cancer cell lines.[3]

  • Other Potential Targets: The versatility of the imidazo[1,2-a]pyrazine scaffold allows for its adaptation to target other kinases, and research is ongoing to explore its full potential.

Quantitative Data: In Vitro Kinase Inhibition and Cellular Potency

The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyrazine derivatives from published studies. This data provides a quantitative basis for understanding the potency and selectivity of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1 Aurora A25[2]
Analog 1 Aurora B25[2]
Analog 2 (3c) CDK9160[3]
Analog 3 (12k) Aurora A (TdF Kd)0.02[2]
Analog 3 (12k) Aurora B (TdF Kd)0.03[2]

IC50: The half-maximal inhibitory concentration. TdF Kd: Dissociation constant determined by a thermal denaturation fluorescence assay.

Table 2: Cellular Proliferation Inhibitory Activity of Representative Imidazo[1,2-a]pyrazine Analogs

Compound IDCell LineIC50 (µM)Reference
Analog 2 (3c) MCF7 (Breast Cancer)6.66 (average)[3]
Analog 2 (3c) HCT116 (Colorectal Cancer)6.66 (average)[3]
Analog 2 (3c) K562 (Leukemia)6.66 (average)[3]
Analog 3 (12k) phos-HH3 Inhibition0.025[2]

IC50: The half-maximal inhibitory concentration.

Signaling Pathways

The inhibition of key kinases by imidazo[1,2-a]pyrazine derivatives disrupts critical cellular signaling pathways. The following diagram illustrates a plausible signaling pathway involving Aurora kinases, which are common targets for this class of compounds.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Aurora Kinase Activation cluster_downstream Downstream Effects Cell_Cycle_Signals Cell Cycle Signals (e.g., Cyclins) Aurora_Kinase Aurora Kinase (A/B) Cell_Cycle_Signals->Aurora_Kinase Activates Substrate_Phosphorylation Substrate Phosphorylation Aurora_Kinase->Substrate_Phosphorylation Phosphorylates ATP ATP ATP->Aurora_Kinase Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Cell_Cycle_Arrest Mitotic_Events Proper Mitotic Events Substrate_Phosphorylation->Mitotic_Events Enables

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of imidazo[1,2-a]pyrazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, CDK9)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., a this compound analog)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing the kinase substrate and ATP (at a concentration near the Km for the specific kinase) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a compound on the proliferation of cancer cell lines.

Objective: To determine the cytotoxic or cytostatic effect of a test compound on cultured cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for kinase inhibitor discovery and a logical diagram for hit-to-lead optimization.

Kinase_Inhibitor_Discovery_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Hits Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Target Engagement) Lead_Opt->Cell_Assays In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Assays->In_Vivo Potent & Selective Leads Candidate Preclinical Candidate In_Vivo->Candidate Efficacious & Safe

Caption: General Workflow for Kinase Inhibitor Discovery.

Hit_to_Lead_Logic Initial_Hit Initial Hit Potency: Moderate Selectivity: Unknown Properties: Suboptimal SAR_Cycle SAR Cycle Chemical Synthesis Biological Evaluation Initial_Hit->SAR_Cycle Improved_Compound Improved Compound Potency: Increased Selectivity: Improved Properties: Better SAR_Cycle->Improved_Compound Iterate Improved_Compound->SAR_Cycle Lead_Candidate Lead Candidate Potency: High Selectivity: High Properties: Drug-like Improved_Compound->Lead_Candidate Meets Criteria

Caption: Logical Flow for Hit-to-Lead Optimization.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is not extensively available, the wealth of information on analogous compounds strongly suggests its potential as a potent inhibitor of key kinases involved in cancer progression, such as Aurora kinases and CDKs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this important class of molecules. Future work should focus on the detailed characterization of this compound and its derivatives to fully elucidate their specific mechanism of action and advance them towards clinical development.

References

Discovery of Imidazo[1,2-a]pyrazin-8-amines as Potent Brk/PTK6 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of a novel class of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), inhibitors based on the imidazo[1,2-a]pyrazin-8-amine scaffold. This class of compounds has demonstrated low-nanomolar potency, high selectivity, and favorable drug metabolism and pharmacokinetics (DMPK) properties, marking a significant advancement in the exploration of Brk as a therapeutic target in oncology.[1][2]

Introduction to Brk/PTK6 as a Therapeutic Target

Breast Tumor Kinase (Brk/PTK6) is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and other cancers.[1] Its expression has been correlated with poor outcomes, making it an attractive target for cancer therapy. Brk/PTK6 is implicated in key cancer-related signaling pathways that regulate cell proliferation, survival, and migration.[1] The development of potent and selective inhibitors is therefore a critical step in validating Brk/PTK6 as a druggable oncology target.

Quantitative Data Summary

The following tables summarize the key quantitative data for the lead imidazo[1,2-a]pyrazin-8-amine compounds.

Table 1: In Vitro Potency and Selectivity
CompoundBrk IC50 (nM)Kinase Selectivity (Selectivity against a panel of other kinases)
Lead Compound 1 <10High
Optimized Compound 2 Low-nanomolarHigh
Tool Compound 3 Low-nanomolarHigh

Note: Specific IC50 values and the full kinase selectivity panel are detailed in the primary publication.

Table 2: Drug Metabolism and Pharmacokinetics (DMPK) Properties
CompoundMicrosomal StabilityPlasma Protein BindingIn vivo Pharmacokinetics
Tool Compound 3 FavorableModerateDesirable properties

Note: Detailed DMPK parameters are available in the primary research article.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments conducted in the discovery and characterization of the imidazo[1,2-a]pyrazin-8-amine inhibitors.

Brk/PTK6 Kinase Inhibition Assay

The in vitro potency of the synthesized compounds against Brk/PTK6 was determined using a biochemical kinase assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compounds against Brk/PTK6.

Methodology:

  • Reagents: Recombinant human Brk/PTK6 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP (³³P-ATP). The assay measures the phosphorylation of the substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the Brk/PTK6 enzyme, the substrate, and the test compound in an appropriate buffer.

    • The reaction is incubated for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

To assess the selectivity of the lead compounds, they were screened against a panel of other protein kinases.

Objective: To determine the inhibitory activity of the compounds against a broad range of kinases to identify potential off-target effects.

Methodology:

  • Platform: Typically performed by a specialized vendor using a large panel of recombinant kinases (e.g., >200 kinases).

  • Assay Principle: Similar to the primary kinase assay, the inhibition of each kinase in the panel is measured at a fixed concentration of the test compound (e.g., 1 µM). For compounds showing significant inhibition, full IC50 curves are generated.

  • Data Analysis: The results are presented as the percent inhibition at a given concentration or as IC50 values for the inhibited kinases.

Cell-Based Proliferation Assays

The anti-proliferative activity of the compounds was evaluated in cancer cell lines.

Objective: To assess the ability of the inhibitors to inhibit the growth of cancer cells that are dependent on Brk/PTK6 signaling.

Methodology:

  • Cell Lines: A panel of cancer cell lines with varying levels of Brk/PTK6 expression.

  • Assay Principle: Common methods include the MTT or CellTiter-Glo assays, which measure cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

    • Cell viability is measured using a plate reader.

    • IC50 values are determined from the dose-response curves.

In Vivo Efficacy Studies

The in vivo anti-tumor activity of the lead compounds was assessed in xenograft models.

Objective: To evaluate the ability of the inhibitors to suppress tumor growth in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing human tumor xenografts.

  • Procedure:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once the tumors reach a certain size, the mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, the tumors are excised and weighed.

  • Data Analysis: The anti-tumor efficacy is expressed as the percent tumor growth inhibition (% TGI).

Visualizations

Brk/PTK6 Signaling Pathway

Brk_Signaling_Pathway Growth Factor Receptors Growth Factor Receptors Brk Brk Growth Factor Receptors->Brk STAT3 STAT3 Brk->STAT3 Phosphorylation Paxillin Paxillin Brk->Paxillin Phosphorylation ERK ERK Brk->ERK Activation Akt Akt Brk->Akt Activation Proliferation Proliferation STAT3->Proliferation Migration Migration Paxillin->Migration ERK->Proliferation Survival Survival Akt->Survival Inhibitor_Discovery_Workflow Library Synthesis Library Synthesis Biochemical Screen Biochemical Screen Library Synthesis->Biochemical Screen Hit Identification Hit Identification Biochemical Screen->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Profiling In Vitro Profiling Lead Optimization (SAR)->In Vitro Profiling In Vivo Efficacy In Vivo Efficacy In Vitro Profiling->In Vivo Efficacy Candidate Selection Candidate Selection In Vivo Efficacy->Candidate Selection

References

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, an isostere of purine, serves as a privileged structure in the design of novel therapeutic agents across a spectrum of diseases, including oncology, infectious diseases, and neurology. Its rigid framework provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets, making it an attractive starting point for drug discovery campaigns. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine scaffold, including its synthesis, therapeutic applications with a focus on quantitative biological data, and detailed experimental protocols.

Synthetic Strategies for the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system is primarily achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[1] A prominent and efficient method involves a one-pot, three-component reaction, which offers the advantages of atom economy and procedural simplicity.

One such method is the iodine-catalyzed multicomponent reaction (MCR) involving an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[2][3][4] This approach allows for the rapid generation of a library of substituted imidazo[1,2-a]pyrazines in good yields.

Key Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A 2-Aminopyrazine D Iodine Catalyst Room Temperature A->D B Aryl Aldehyde B->D C Isocyanide C->D E Imidazo[1,2-a]pyrazine Derivative D->E

A generalized workflow for the one-pot synthesis of Imidazo[1,2-a]pyrazines.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis[2][3][4]

  • Reaction Setup: To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in a suitable solvent such as dichloromethane (10 mL) in a round-bottom flask, add tert-butyl isocyanide (1.2 mmol).

  • Catalyst Addition: Add iodine (10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for the time specified (typically monitored by TLC until completion).

  • Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and extract the product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Therapeutic Applications and Biological Activity

The imidazo[1,2-a]pyrazine scaffold has been extensively explored as a source of novel drug candidates in various therapeutic areas. The following sections highlight its applications in oncology, infectious diseases, and neurodegenerative disorders, with a focus on quantitative data.

Oncology

In the field of oncology, imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as inhibitors of key enzymes involved in cancer progression, such as protein kinases.

Several classes of kinases are targeted by imidazo[1,2-a]pyrazine-based inhibitors, including Aurora kinases, phosphoinositide 3-kinases (PI3K), and receptor tyrosine kinases.[5][6]

Aurora Kinase Inhibition: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine derivatives have been designed as potent Aurora-A kinase inhibitors.[7][8] Structure-based design has led to the development of selective inhibitors with significant cellular activity.[7]

G cluster_pathway Aurora Kinase Signaling in Mitosis cluster_drug Inhibition A Aurora A Kinase B Mitotic Spindle Formation A->B C Chromosome Segregation B->C D Cell Division C->D E Imidazo[1,2-a]pyrazine Inhibitor E->A

Inhibition of Aurora A Kinase by Imidazo[1,2-a]pyrazine derivatives disrupts mitosis.

PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[6]

Tubulin Polymerization Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, a validated anticancer mechanism. These compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[9][10]

The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
TB-25 HCT-116 (Colon)0.023[9][10]
HepG-2 (Liver)-[9][10]
A549 (Lung)-[9][10]
MDA-MB-231 (Breast)-[9][10]
Compound 12b Hep-2 (Larynx)11[2][3][4]
HepG2 (Liver)13[2][3][4]
MCF-7 (Breast)11[2][3][4]
A375 (Melanoma)11[2][3][4]
Compound 10b Hep-2 (Larynx)20[11]
HepG2 (Liver)18[11]
MCF-7 (Breast)21[11]
A375 (Melanoma)16[11]
Antimicrobial and Antiviral Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its potential in combating infectious diseases. Derivatives have shown promising antibacterial, antifungal, and antiviral activities.[12]

CompoundMicroorganismActivityReference
4f, 4a, 5g, 6b, 6c Staphylococcus aureusPronounced antibacterial activity at 100 µg/mL[12]
5h, 6b, 4f, 6c Candida albicansExcellent zone of inhibition at 50 µg/mL[12]
5h, 6b, 4f, 6c Aspergillus nigerExcellent zone of inhibition at 50 µg/mL[12]
Neurodegenerative Diseases

Recent research has explored the potential of imidazo[1,2-a]pyrazine derivatives in the context of neurodegenerative diseases. Some compounds have been designed as acetylcholinesterase (AChE) inhibitors and antioxidants for the potential treatment of Alzheimer's disease.[13]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay[9][10]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (in a suitable buffer), GTP, and a fluorescence reporter.

  • Compound Addition: Add the test compound or vehicle control to the reaction mixture.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the control.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of potent lead compounds in oncology, infectious diseases, and neurology. The continued exploration of this scaffold, aided by structure-based drug design and the development of novel synthetic methodologies, holds significant promise for the future of drug discovery. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of imidazo[1,2-a]pyrazine derivatives.

References

A Technical Guide to the Spectroscopic Profile of 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its privileged imidazo[1,2-a]pyrazine core. This scaffold is found in numerous biologically active molecules. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues. This document provides a detailed overview of the expected spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data. While complete, experimentally verified datasets for this specific molecule are not widely available in public repositories, this guide synthesizes predicted data and information from closely related structures to offer a robust analytical framework.

Spectroscopic Data Summary

The following sections and tables summarize the predicted and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (Molecular Formula: C₆H₅BrN₄), the expected monoisotopic mass is approximately 211.97 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula. The table below includes predicted collision cross-section (CCS) values for various adducts, which can aid in identification in ion mobility-mass spectrometry experiments.[1]

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺212.97704131.9
[M+Na]⁺234.95898147.0
[M-H]⁻210.96248136.1
[M+NH₄]⁺230.00358153.2
[M+K]⁺250.93292135.5
[M]⁺211.96921151.1

Data sourced from predicted values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments. For this compound, the following proton signals are expected in a solvent like DMSO-d₆:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~8.0 - 8.5Singlet1HH-5Aromatic proton on the pyrazine ring.
~7.5 - 8.0Singlet1HH-2 or H-3Aromatic proton on the imidazole ring.
~7.0 - 7.5Singlet1HH-3 or H-2Aromatic proton on the imidazole ring.
~6.5 - 7.0Broad Singlet2H-NH₂Protons of the primary amine, often broad and may exchange with D₂O.

Note: Chemical shifts are estimations based on the analysis of similar imidazopyrazine structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The expected chemical shifts for the six carbon atoms in this compound are outlined below.

Chemical Shift (δ, ppm)AssignmentNotes
~145 - 155C-8Carbon bearing the amine group.
~135 - 145C-5Aromatic CH carbon.
~130 - 140C-8aBridgehead carbon.
~115 - 125C-2 / C-3Aromatic CH carbons in the imidazole ring.
~110 - 120C-3 / C-2Aromatic CH carbons in the imidazole ring.
~95 - 105C-6Carbon bearing the bromine atom.

Note: These are estimated chemical shift ranges. Bromine's heavy atom effect will significantly shield the C-6 carbon, shifting it upfield.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

Wavenumber (cm⁻¹)VibrationIntensityNotes
3400 - 3300N-H StretchMediumTwo distinct bands are expected for a primary amine (asymmetric and symmetric stretching).[2]
3100 - 3000Aromatic C-H StretchMedium-WeakTypical for C-H bonds on an aromatic ring.
1650 - 1580N-H BendMedium-StrongCharacteristic scissoring vibration of a primary amine.[2]
1600 - 1450C=C and C=N StretchMedium-StrongAromatic ring stretching vibrations.
1335 - 1250Aromatic C-N StretchStrongStretching of the amine-ring bond.[2]
~600 - 500C-Br StretchMedium-StrongCarbon-bromine bond vibration.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for small organic molecules.[3][4]

General Sample Preparation: The compound (1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis or a suitable solvent (e.g., methanol, acetonitrile) for MS analysis. For IR spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard pulse program (e.g., 'zg30') is used.

    • The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

    • Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., 'zgpg30') is used.

    • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended.

  • Acquisition:

    • The sample is introduced into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.

    • The ESI source is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts.

    • Data is acquired over a relevant mass range (e.g., m/z 100-500).

    • The exact mass is measured and used to calculate the elemental formula.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition (KBr Pellet Method):

    • A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • A background spectrum of the empty sample chamber is recorded.

    • The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Structure Purification->NMR IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets of Imidazo[1,2-a]pyrazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the diverse therapeutic targets of imidazo[1,2-a]pyrazine compounds. This versatile scaffold has demonstrated significant potential across multiple disease areas, including oncology, infectious diseases, and neurology. This document summarizes key targets, presents quantitative data for representative compounds, details relevant experimental protocols, and provides visualizations of associated signaling pathways and workflows.

Anticancer Targets

The imidazo[1,2-a]pyrazine core has been extensively explored in oncology, leading to the discovery of potent inhibitors for various key targets in cancer cell proliferation, survival, and metastasis.

Kinase Inhibitors

1.1.1. PI3K/mTOR Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in a wide range of human cancers.[1][2][3][4] Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, offering a promising strategy to overcome resistance mechanisms associated with single-target agents.[2][3]

  • Signaling Pathway: PI3K/mTOR

    PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->PI3K Imidazopyrazine->mTORC1 Imidazopyrazine->mTORC2

    PI3K/mTOR signaling pathway and points of inhibition.
  • Quantitative Data: PI3K/mTOR Inhibitors

Compound IDTargetIC50 (nM)Cell LineCell Growth IC50 (nM)Reference
Compound 42 PI3Kα0.06--[2]
mTOR3.12--[2]
Compound 7 PI3K0.20HCT-11610[3][5]
mTOR21HCT-11610[3][5]
  • Experimental Protocol: PI3K/mTOR Kinase Assay (Luminescence-based)

    This protocol is adapted from ADP-Glo™ kinase assay methodologies.

    • Reagent Preparation:

      • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Prepare a solution of purified recombinant PI3Kα or mTOR enzyme in Kinase Assay Buffer.

      • Prepare a solution of substrate (e.g., PIP2 for PI3K) and ATP in Kinase Assay Buffer. The ATP concentration should be near the Kₘ value for the kinase.

      • Prepare serial dilutions of the imidazo[1,2-a]pyrazine test compound in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

    • Kinase Reaction:

      • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

      • Add 5 µL of the enzyme solution to each well.

      • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

      • Incubate the plate at 30°C for 60 minutes.

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

      • Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value by fitting the data to a dose-response curve.

1.1.2. Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases A and B.[6][7][8][9]

  • Signaling Pathway: Aurora Kinase in Mitosis

    Role of Aurora kinases in mitosis and inhibition points.
  • Quantitative Data: Aurora Kinase Inhibitors

Compound IDTargetKd (nM)Cellular phos-HH3 IC50 (nM)Reference
SCH 1473759 (12k) Aurora A0.0225[6]
Aurora B0.0325[6]
Compound 15 Aurora A--[8]
Compound 1j Aurora A/B--[9]
Compound 10i Aurora A/B--[9]
  • Experimental Protocol: Aurora Kinase Biochemical Assay

    A luminescence-based assay (e.g., ADP-Glo™) is commonly used to measure the direct inhibition of purified Aurora kinase enzymes.

    • Reagent Preparation:

      • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

      • Dilute purified recombinant Aurora A or Aurora B kinase to the desired concentration in Kinase Buffer.

      • Prepare a substrate/ATP mix. For Aurora A, Kemptide can be used as a substrate. For Aurora B, a peptide substrate like LRRASLG (Histone H3-derived) is suitable. ATP should be at or near its Kₘ value.

      • Perform serial dilutions of the test imidazo[1,2-a]pyrazine compound in Kinase Buffer, maintaining a constant DMSO concentration (e.g., <1%).

    • Kinase Reaction:

      • In a white, opaque 384-well plate, add test compound or vehicle control.

      • Add the diluted kinase to all wells except the "blank" controls.

      • Initiate the reaction by adding the substrate/ATP mix.

      • Incubate at 30°C for 45-60 minutes.

    • Signal Detection and Analysis:

      • Follow the ADP-Glo™ protocol as described for PI3K/mTOR (Section 1.1.1).

      • Calculate percent inhibition and determine IC50 values from the dose-response curve.

1.1.3. Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. Inhibiting CDK9 leads to the downregulation of anti-apoptotic proteins and has emerged as a promising anticancer strategy. Imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[10]

  • Quantitative Data: CDK9 Inhibitors

Compound IDTargetIC50 (µM)Reference
Compound 3c CDK90.16[10]
Compound 2c CDK90.31[10]
Compound 4c CDK90.71[10]
Compounds 3(a-d) CDK90.16 - 0.8[10]
  • Experimental Protocol: CDK9 Kinase Assay (TR-FRET)

    This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.

    • Reagent Preparation:

      • Prepare 1x Assay Buffer.

      • Prepare a 4x solution of the test imidazo[1,2-a]pyrazine compound by serial dilution in the assay buffer.

      • Prepare a 4x solution of recombinant Cdk9/Cyclin T1 enzyme.

      • Prepare a 2x solution of a suitable peptide substrate (e.g., CDK7/9tide) and ATP.

    • Kinase Reaction (10 µL final volume):

      • To a 384-well plate, add 2.5 µL of the 4x compound solution.

      • Add 2.5 µL of the 4x enzyme solution.

      • Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution.

      • Incubate for 60 minutes at room temperature.

    • Detection:

      • Prepare a 3x detection solution containing a Europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA in TR-FRET dilution buffer.

      • Add 5 µL of the detection solution to each well to stop the reaction.

      • Incubate for 30-60 minutes at room temperature, protected from light.

    • Data Acquisition and Analysis:

      • Read the plate on a TR-FRET capable plate reader.

      • The signal is inversely proportional to kinase activity. Calculate IC50 values from the dose-response data.

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that interfere with microtubule dynamics are effective anticancer agents. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine binding site.[11]

  • Mechanism of Action: Tubulin Polymerization Inhibition

    Tubulin_Polymerization cluster_Normal Normal Cell Division cluster_Inhibited Inhibited by Imidazo[1,2-a]pyrazine Tubulin αβ-Tubulin Dimers Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle_Normal Mitotic Spindle Microtubule->Spindle_Normal Division_Normal Cell Division Spindle_Normal->Division_Normal Tubulin_Inhib αβ-Tubulin Dimers Spindle_Disrupt Disrupted Mitotic Spindle Tubulin_Inhib->Spindle_Disrupt Apoptosis G2/M Arrest & Apoptosis Spindle_Disrupt->Apoptosis Imidazopyrazine Imidazo[1,2-a]pyrazine (binds Colchicine site) Imidazopyrazine->Tubulin_Inhib inhibits polymerization

    Inhibition of tubulin polymerization by imidazo[1,2-a]pyrazines.
  • Quantitative Data: Tubulin Polymerization Inhibitors

Compound IDCell LineAnti-proliferative IC50 (nM)Reference
TB-25 HCT-11623[11]
HepG-2-[11]
A549-[11]
MDA-MB-231-[11]
  • Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

    • Reagent Preparation:

      • Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

      • Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules) in General Tubulin Buffer.

      • Prepare 10x stocks of test compounds and controls (e.g., nocodazole as inhibitor, paclitaxel as enhancer) in the buffer.

    • Assay Procedure:

      • Pre-warm a 96-well plate to 37°C.

      • Add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells.

      • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

      • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Data Acquisition and Analysis:

      • Measure fluorescence intensity kinetically over 60 minutes (e.g., readings every 60 seconds).

      • Plot fluorescence intensity versus time. Inhibitors will show a decreased rate and extent of polymerization compared to the vehicle control.

      • Calculate the area under the curve (AUC) or the maximum polymerization rate (Vmax) to quantify inhibition and determine IC50 values.

Anti-Infective Targets

Imidazo[1,2-a]pyrazine derivatives have shown promising activity against various pathogens, including viruses and bacteria.

Antiviral: Influenza Virus Nucleoprotein (NP) Inhibitors

Influenza A virus nucleoprotein (NP) is a crucial multifunctional protein involved in the viral life cycle, making it an attractive target for novel antiviral drugs. Imidazo[1,2-a]pyrazine derivatives have been identified that exhibit potent and broad-spectrum anti-influenza activity by targeting NP, preventing its nuclear accumulation.[12][13][14]

  • Quantitative Data: Anti-Influenza NP Inhibitors

Compound IDTargetEC50 (HIV IIIB strain) (µM)IC50 (HIV reverse transcriptase) (µM)Anti-influenza ActivityReference
A4 Influenza NP0.980.41Potent and broad-spectrum[12]
  • Experimental Protocol: Influenza NP Inhibition Screening (Phenotypic Assay)

    • Cell Culture and Infection:

      • Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates.

      • Pre-treat cells with serial dilutions of the imidazo[1,2-a]pyrazine compounds for 1-2 hours.

      • Infect the cells with a reporter influenza virus (e.g., PR8-PB2-Gluc, expressing Gaussia luciferase) at a specific multiplicity of infection (MOI).

    • Quantification of Viral Activity:

      • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

      • Measure the activity of the reporter protein (luciferase) using a luminometer. A decrease in signal indicates inhibition of viral replication.

    • Target Validation (Indirect Immunofluorescence):

      • Treat infected cells with the test compound.

      • At a specific time point post-infection (e.g., 8 hours), fix and permeabilize the cells.

      • Stain the cells with a primary antibody against influenza NP, followed by a fluorescently labeled secondary antibody.

      • Stain the nuclei with DAPI.

      • Visualize the subcellular localization of NP using a fluorescence microscope. Inhibitors are expected to cause NP to cluster and prevent its accumulation in the nucleus.[12][13]

Antitubercular: Mycobacterium tuberculosis QcrB Inhibitors

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of new drugs with novel mechanisms of action. The cytochrome b subunit (QcrB) of the electron transport chain is a validated target in Mycobacterium tuberculosis. Imidazo[1,2-a]pyridine compounds, structurally related to imidazo[1,2-a]pyrazines, have been identified as potent inhibitors of QcrB.[15][16][17][18]

  • Quantitative Data: M. tuberculosis QcrB Inhibitors

Compound ClassTargetMIC90 (µM) against DS MtbReference
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrB0.069 - 0.174[16]
  • Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Compound Preparation:

      • Perform ten two-fold serial dilutions of the test compound in DMSO.

    • Assay Setup:

      • In a 96-well microtiter plate, add the diluted compounds to Middlebrook 7H9 broth.

      • Use a known anti-TB drug (e.g., isoniazid) as a positive control.

      • Prepare an inoculum of M. tuberculosis H37Rv standardized to approximately 1 x 10⁵ CFU/mL.

      • Add the inoculum to each well.

    • Incubation and Reading:

      • Incubate the plates at 37°C for 7-14 days.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Other Key Therapeutic Targets

Anti-inflammatory: STAT3/NF-κB Pathway Modulators

Chronic inflammation is a key driver of many diseases, including cancer. The STAT3 and NF-κB signaling pathways are central regulators of inflammation. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by suppressing these pathways.[19]

  • Experimental Workflow: Western Blot for p-STAT3/p-NF-κB

    Western_Blot_Workflow Start 1. Cell Treatment & Lysis Quant 2. Protein Quantification (BCA) Start->Quant SDS 3. SDS-PAGE (Separation) Quant->SDS Transfer 4. Protein Transfer (to PVDF membrane) SDS->Transfer Block 5. Blocking (e.g., 5% BSA) Transfer->Block Primary 6. Primary Antibody Incubation (anti-pSTAT3, anti-pNF-κB) Block->Primary Secondary 7. Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detect 8. Chemiluminescent Detection (ECL) Secondary->Detect Analyze 9. Image Analysis & Densitometry Detect->Analyze

    Workflow for analyzing STAT3/NF-κB pathway inhibition.

CNS: GABA-A Receptor Positive Allosteric Modulators (PAMs)

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for treating conditions like anxiety and schizophrenia. Imidazo[1,2-a]pyridine derivatives have been identified as selective positive allosteric modulators (PAMs) of α1-containing GABA-A receptors.[20][21]

  • Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

    • Oocyte Preparation:

      • Harvest oocytes from Xenopus laevis.

      • Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

      • Incubate for 2-5 days to allow for receptor expression.

    • Electrophysiological Recording:

      • Place an oocyte in a recording chamber and perfuse with recording solution.

      • Impale the oocyte with two microelectrodes and clamp the membrane potential at -60 mV.

      • Establish a baseline current by applying a low concentration of GABA (EC₅-EC₁₀).

      • Co-apply the imidazo[1,2-a]pyrazine test compound at various concentrations with GABA.

    • Data Analysis:

      • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.

      • Calculate the percent potentiation for each concentration and determine the dose-response relationship to find the EC50.

This guide highlights the significant therapeutic potential of the imidazo[1,2-a]pyrazine scaffold. The diverse range of biological targets underscores the importance of this chemical class in modern drug discovery and development. The provided data and protocols offer a foundational resource for researchers aiming to explore and advance these promising compounds.

References

Methodological & Application

Synthesis Protocol for 6-Bromoimidazo[1,2-a]pyrazin-8-amine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the preparation of the key intermediate, 5-bromo-2,3-diaminopyrazine, followed by the cyclization to form the target molecule.

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The specific analog, this compound, serves as a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis of this compound can be achieved through a two-step reaction sequence starting from 2-amino-3,5-dibromopyrazine. The first step involves a nucleophilic aromatic substitution to yield 5-bromo-2,3-diaminopyrazine. The subsequent step is a condensation-cyclization reaction with a suitable C2-synthon, such as chloroacetaldehyde, to afford the final product.

Synthesis_Workflow 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Step1 Step 1: Amination 2-Amino-3,5-dibromopyrazine->Step1 Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Step1 5-Bromo-2,3-diaminopyrazine 5-Bromo-2,3-diaminopyrazine Step1->5-Bromo-2,3-diaminopyrazine Step2 Step 2: Cyclization 5-Bromo-2,3-diaminopyrazine->Step2 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Step2 This compound This compound Step2->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,3-diaminopyrazine

This procedure outlines the conversion of 2-amino-3,5-dibromopyrazine to 5-bromo-2,3-diaminopyrazine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3,5-dibromopyrazine≥97%Commercially Available
Aqueous Ammonia (25%)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated Brine-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel60-120 meshCommercially Available

Procedure:

  • A suspension of 2-amino-3,5-dibromopyrazine (3 g, 11.64 mmol) in a 25% aqueous ammonia solution (15 mL) is prepared in a sealed tube.

  • The reaction mixture is heated to 110 °C for 16 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate (3 x 50 mL) and water.

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography using a 15% ethyl acetate-hexane mixture as the eluent to yield 5-bromo-2,3-diaminopyrazine as a yellow solid.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical Appearance
5-Bromo-2,3-diaminopyrazineC₄H₅BrN₄189.0193Yellow Solid
Step 2: Synthesis of this compound

This procedure describes the cyclization of 5-bromo-2,3-diaminopyrazine to the target compound. This protocol is based on analogous reactions for the synthesis of related imidazo-fused heterocycles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromo-2,3-diaminopyrazineAs prepared in Step 1-
Chloroacetaldehyde (40% aq. solution)≥98%Commercially Available
Sodium BicarbonateACS GradeCommercially Available
EthanolACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyrazine (1.0 g, 5.29 mmol) in ethanol (20 mL), add sodium bicarbonate (0.53 g, 6.35 mmol).

  • To this suspension, add a 40% aqueous solution of chloroacetaldehyde (0.93 g, 5.82 mmol) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is suspended in water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data (Expected):

ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical Appearance
This compoundC₆H₅BrN₄213.04Not reported, expected to be moderate to goodSolid

Alternative Strategy: Amination of 6,8-Dibromoimidazo[1,2-a]pyrazine

An alternative and potentially more direct route to the target compound involves the selective amination of commercially available 6,8-dibromoimidazo[1,2-a]pyrazine. Nucleophilic aromatic substitution of the bromine atom at the C8 position is generally more facile than at the C6 position in related systems.

Alternative_Synthesis 6,8-Dibromoimidazo[1,2-a]pyrazine 6,8-Dibromoimidazo[1,2-a]pyrazine Amination Amination 6,8-Dibromoimidazo[1,2-a]pyrazine->Amination Ammonia source (e.g., NH4OH) Ammonia source (e.g., NH4OH) Ammonia source (e.g., NH4OH)->Amination This compound This compound Amination->this compound

Caption: Alternative synthesis via selective amination.

This approach would involve reacting 6,8-dibromoimidazo[1,2-a]pyrazine with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, under conditions that favor monosubstitution at the 8-position. This method may offer advantages in terms of step-economy and availability of the starting material.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Bromo- and chloro- organic compounds are potentially hazardous and should be handled with care.

  • Reactions under pressure (sealed tube) require appropriate safety shields and precautions.

Conclusion

The protocol described provides a viable pathway for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for the cyclization step to improve yields and purity. The alternative amination strategy presents a compelling option that may streamline the synthesis. This application note serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Application Notes: Utilizing 6-Bromoimidazo[1,2-a]pyrazin-8-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that serves as a versatile scaffold in the development of potent and selective kinase inhibitors. Its structural framework has been instrumental in the discovery of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. These include Breast Tumor Kinase (Brk/PTK6), Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK). These kinases are crucial regulators of cell signaling pathways that control cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers and autoimmune disorders.

This document provides detailed application notes and protocols for utilizing this compound and its derivatives in various kinase inhibitor assays.

Kinase Targets and Therapeutic Relevance

The imidazo[1,2-a]pyrazine core is a key pharmacophore for a variety of kinase inhibitors. Derivatives of this compound have shown significant inhibitory activity against several important kinase targets.

  • Brk/PTK6: A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, where its activity is linked to increased cell proliferation, survival, and migration.[1][2]

  • CDK9: A key component of the positive transcription elongation factor b (P-TEFb) complex, which regulates transcriptional elongation.[3] Inhibition of CDK9 is a promising strategy in cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.

  • Aurora Kinases: A family of serine/threonine kinases that are essential for the regulation of mitosis.[4][5] Their overexpression is common in many cancers, making them attractive targets for anti-cancer therapies. An imidazo-[1,2-a]-pyrazine derivative has been identified as a dual inhibitor of Aurora A and B kinases.[6][7]

  • BTK: A non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[8][9]

Data Presentation: Inhibitory Activity of this compound Derivatives

While specific IC50 values for the parent compound this compound are not extensively published, the following tables summarize the inhibitory activities of various derivatives based on this scaffold against their respective kinase targets. This data illustrates the potential of this chemical series as a starting point for the development of potent kinase inhibitors.

Table 1: Biochemical Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Kinase TargetDerivative TypeIC50 (nM)Assay Type
Brk/PTK6Substituted imidazo[1,2-a]pyrazin-8-aminesLow-nanomolarBiochemical Kinase Assay
Aurora AImidazo-[1,2-a]-pyrazine derivative250Cell-based (phos-HH3)
Aurora BImidazo-[1,2-a]-pyrazine derivative250Cell-based (phos-HH3)
BTK8-amino-imidazo[1,5-a]pyrazine derivative0.27Biochemical Kinase Assay

Note: The data presented are representative values for derivatives from the imidazo[1,2-a]pyrazine class and may not reflect the activity of the parent compound.

Mandatory Visualizations

Signaling Pathways

Brk_PTK6_Signaling_Pathway RTK RTK (EGFR, ERBB2) PTK6 Brk/PTK6 RTK->PTK6 STAT3 STAT3 PTK6->STAT3 RhoA RhoA PTK6->RhoA AhR AhR PTK6->AhR Proliferation Proliferation & Survival STAT3->Proliferation Migration Migration & Invasion RhoA->Migration AhR->Migration

Caption: Brk/PTK6 Signaling Pathway.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor This compound (Derivative) Inhibitor->PTEFb inhibits

Caption: CDK9-mediated transcriptional regulation.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Role of Aurora Kinases in Mitosis.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (NF-κB, NFAT, MAPK) PLCG2->Downstream BCell B-Cell Proliferation & Survival Downstream->BCell Inhibitor 8-amino-imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK inhibits

Caption: BTK Signaling in B-Cells.

Experimental Workflow

Kinase_Inhibitor_Assay_Workflow Start Start: Compound Dilution Biochemical Biochemical Assay (e.g., ADP-Glo) Start->Biochemical CellBased Cell-Based Assay (e.g., Western Blot for Phospho-Substrate) Start->CellBased IC50_Biochemical Determine Biochemical IC50 Biochemical->IC50_Biochemical IC50_Cellular Determine Cellular IC50 CellBased->IC50_Cellular DataAnalysis Data Analysis & Comparison IC50_Biochemical->DataAnalysis IC50_Cellular->DataAnalysis

Caption: General Kinase Inhibitor Assay Workflow.

Experimental Protocols

Biochemical Kinase Assay (Luminescence-Based)

This protocol is a general method for measuring the direct inhibition of purified kinase enzymes and is suitable for high-throughput screening. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Materials:

  • Purified recombinant kinase (e.g., Brk/PTK6, CDK9, Aurora A/B, BTK)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) for PTK6, Kemptide for Aurora A)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound or its derivatives dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Thaw and prepare kinase, substrate, and ATP solutions to their final desired concentrations in Kinase Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (per well):

    • Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).

    • Add 5 µL of the substrate/ATP mixture.

  • Kinase Reaction Initiation:

    • To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol determines the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line known to express the target kinase (e.g., breast cancer cell line for Brk/PTK6)

  • Cell culture medium and supplements

  • This compound or its derivatives dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total protein for loading control (e.g., anti-phospho-STAT3 and anti-STAT3 for Brk/PTK6)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the total protein or loading control.

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total protein or loading control. Determine the IC50 value for the inhibition of substrate phosphorylation.

Conclusion

This compound represents a valuable chemical starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound and its analogs in kinase inhibitor screening and characterization. The versatility of the imidazo[1,2-a]pyrazine scaffold, coupled with robust assay methodologies, will continue to facilitate the discovery of new therapeutic agents for a range of human diseases.

References

Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential cell-based assays to evaluate the biological activity of imidazo[1,2-a]pyrazine derivatives. The methodologies described herein are fundamental for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, which are critical parameters in the drug discovery and development process.

Introduction

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These derivatives have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, and inhibition of various kinases, making them promising candidates for therapeutic development.[4][5][6][7]

The following protocols and data summaries offer a guide for researchers to effectively screen and characterize novel imidazo[1,2-a]pyrazine compounds in a cellular context.

Data Presentation: In Vitro Activities of Imidazo[1,2-a]pyrazine and Related Derivatives

The following tables summarize the reported in vitro activities of various imidazo[1,2-a]pyrazine and structurally related imidazo[1,2-a]pyridine derivatives.

Table 1: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5 A375Melanoma30.1 ± 1.8[8]
HeLaCervical Cancer44.6 ± 3.5[8]
Compound 6 A375Melanoma9.7 ± 0.9[8]
WM115Melanoma12.5 ± 1.3[8]
HeLaCervical Cancer15.2 ± 1.1[8]
Compound 7 A375Melanoma20.4 ± 1.5[8]
WM115Melanoma28.9 ± 2.4[8]
HeLaCervical Cancer35.8 ± 2.9[8]

Data are presented as mean ± standard deviation.

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine and Related Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 42 PI3Kα0.06[5][6]
mTOR3.12[5][6]
TB-25 Tubulin Polymerization23 (against HCT-116 cells)[9]
Compound 19 ALK (wild type)Good Activity[10]
ALK (L1196M mutant)Good Activity[10]
Compound 7 PI3K0.20[7][11]
mTOR21[7][11]
Compound 2g p110α1.8[12]
Compound 12 p110α2.8[12]
GQ352 Gαq/118900[13]
Compound 12b (Cytotoxicity against various cancer cell lines)11,000 - 13,000[14][15][16]

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for the most common cell-based assays used to evaluate imidazo[1,2-a]pyrazine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay determines the cytotoxic effects of compounds by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Imidazo[1,2-a]pyrazine compound

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in complete medium. The final DMSO concentration should not exceed 0.5%.[8]

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.[8][10]

  • Incubate for 15-20 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24-48h) for Cell Attachment seed_cells->incubate_attach prepare_dilutions Prepare Serial Dilutions of Compound add_compound Add Compound/Vehicle to Wells prepare_dilutions->add_compound incubate_treat Incubate (e.g., 48h) add_compound->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_formazan Incubate (4h) for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Buffer/DMSO incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 Apoptosis_Assay_Workflow Apoptosis Assay Experimental Workflow cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Compound/Vehicle (24-48h) seed_cells->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry (within 1 hour) add_buffer->analyze quantify Quantify Apoptotic Populations analyze->quantify Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation & Staining cluster_analysis Flow Cytometry Analysis seed_treat Seed & Treat Cells (as in Apoptosis Protocol) harvest_wash Harvest & Wash Cells with PBS seed_treat->harvest_wash fix_cells Fix in Ice-Cold 70% Ethanol (≥2h at -20°C) harvest_wash->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Stain with PI/RNase A Solution (30 min, RT, Dark) wash_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow determine_phases Determine Cell Cycle Phase Distribution (G0/G1, S, G2/M) analyze_flow->determine_phases PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Transcription Gene Transcription (Proliferation, Survival) p70S6K->Transcription eIF4EBP1->Transcription Repression Lifted Inhibitor Imidazo[1,2-a]pyrazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

References

Application of 6-Bromoimidazo[1,2-a]pyrazin-8-amine in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 6-Bromoimidazo[1,2-a]pyrazin-8-amine and its analogs represent a promising class of molecules in oncology, primarily functioning as potent and selective inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). This non-receptor tyrosine kinase is overexpressed in a high percentage of breast tumors and other epithelial cancers, making it an attractive target for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has been identified as a key pharmacophore for achieving low-nanomolar inhibition of PTK6, offering a pathway for the development of targeted cancer therapies.

Mechanism of Action and Therapeutic Rationale

PTK6 is implicated in various cancer-promoting signaling pathways that regulate cell proliferation, migration, and survival. Inhibition of PTK6 by imidazo[1,2-a]pyrazin-8-amine derivatives has been shown to modulate these pathways, leading to anti-tumor effects. A notable compound from this class, identified as a potent PTK6 inhibitor with an in vitro IC50 of 30 nmol/L, has demonstrated the ability to suppress the migration of triple-negative breast cancer (TNBC) cells[1]. This effect is mediated through the upregulation of E-cadherin and downregulation of the transcription factor SNAIL, key players in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis[1]. Furthermore, PTK6 activity has been linked to the phosphorylation of downstream substrates such as STAT3, and its inhibition can attenuate this signaling cascade[2].

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative imidazo[1,2-a]pyrazin-8-amine derivative, designated as P21d, against its primary target, PTK6.

Compound IDTargetAssay TypeIC50 (nmol/L)Reference
P21dPTK6In vitro Kinase Assay30[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and related compounds.

Protocol 1: In Vitro PTK6 Kinase Inhibition Assay (LanthaScreen™ Assay)

This protocol is adapted from established methods for measuring PTK6 kinase activity and its inhibition.

Materials:

  • Recombinant human PTK6 enzyme

  • LanthaScreen™ Certified Tb-PY20 Antibody

  • GFP-STAT1 substrate

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by mixing recombinant PTK6 and GFP-STAT1 substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should be at its Km value for PTK6.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare a stop/detection solution containing the Tb-PY20 antibody in TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL of this solution to each well.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

  • Calculate the emission ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate the signaling pathway of PTK6 and a general experimental workflow for evaluating imidazo[1,2-a]pyrazin-8-amine derivatives.

PTK6_Signaling_Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PTK6 PTK6 (Brk) RTK->PTK6 Activation STAT3 STAT3 PTK6->STAT3 Phosphorylation SNAIL SNAIL PTK6->SNAIL Upregulation Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation E_cadherin E-cadherin SNAIL->E_cadherin Repression EMT Epithelial-Mesenchymal Transition (EMT) SNAIL->EMT E_cadherin->EMT Metastasis Metastasis EMT->Metastasis Inhibitor This compound Inhibitor->PTK6

Caption: PTK6 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound) Kinase_Assay PTK6 Kinase Assay (Determine IC50) Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assays (e.g., MTT on cancer cell lines) Kinase_Assay->Cell_Viability Cell_Migration Cell Migration/Invasion Assays Cell_Viability->Cell_Migration Western_Blot Western Blot Analysis (p-STAT3, SNAIL, E-cadherin) Cell_Migration->Western_Blot Animal_Model Xenograft Tumor Model (e.g., in mice) Western_Blot->Animal_Model Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: General workflow for preclinical evaluation.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This is due to their diverse range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The development of novel imidazo[1,2-a]pyrazine derivatives is a promising strategy in the search for new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4]

These application notes provide detailed protocols for the initial in vitro screening of novel imidazo[1,2-a]pyrazine compounds, focusing on determining their antimicrobial efficacy and preliminary safety profile through cytotoxicity testing.

Application Note 1: Determination of Minimum Inhibitory Concentration (MIC)

Principle

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible in vitro growth of a microorganism.[5][6] The broth microdilution method is a standardized and widely used technique to determine the MIC of novel antimicrobial agents against various bacterial and fungal strains.[3][7] This method involves exposing a standardized inoculum of the test microorganism to serial dilutions of the compound in a liquid growth medium.[6]

Experimental Protocol: Broth Microdilution Assay

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

  • Novel Imidazo[1,2-a]pyrazine compounds

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)[1][8]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile saline (0.9%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator

2. Procedure

  • Preparation of Compound Stock Solution:

    • Dissolve the imidazo[1,2-a]pyrazine compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[9]

    • Further dilute this stock solution in the appropriate sterile broth (MHB or RPMI) to create a working stock solution at a concentration twice the highest concentration to be tested.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.[5]

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[7][9]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Serial Dilution and Inoculation:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.[5]

    • Continue this process down to well 10. Discard 100 µL from well 10 to ensure equal volume.

    • Well 11 will serve as the growth control (inoculum without compound).

    • Well 12 will serve as the sterility control (broth only).

    • Add 100 µL of the prepared microbial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C.

    • Incubation time is typically 16-20 hours for bacteria and 24-48 hours for fungi.[5]

3. Data Interpretation

  • Following incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is the lowest concentration of the imidazo[1,2-a]pyrazine compound at which there is no visible growth (i.e., the first clear well in the dilution series).[6]

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Compound 1. Prepare Compound Stock (in DMSO) SerialDilution 3. Perform 2-fold Serial Dilution in 96-well plate Compound->SerialDilution Inoculum 2. Prepare Microbial Inoculum (0.5 McFarland) Inoculate 4. Inoculate wells with bacteria Inoculum->Inoculate SerialDilution->Inoculate Incubate 5. Incubate plate (37°C, 18-20h) Inoculate->Incubate Read 6. Visually Inspect for Growth (Turbidity) Incubate->Read DetermineMIC 7. Determine MIC Value (Lowest concentration with no growth) Read->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Application Note 2: Assessment of In Vitro Cytotoxicity

Principle

Before a compound can be considered for further development, its potential toxicity to mammalian cells must be evaluated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][10] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance.[10]

Experimental Protocol: MTT Assay

1. Materials

  • Novel Imidazo[1,2-a]pyrazine compounds

  • Mammalian cell line (e.g., HeLa, NIH/3T3)[8][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well tissue culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Procedure

  • Cell Seeding:

    • Culture and harvest the desired mammalian cell line.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.[12]

    • Incubate the plate for 24 hours in a humidified CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a "vehicle control" (cells treated with the same concentration of solvent, e.g., DMSO, used for the compounds) and a "cells only" control (untreated cells).[12]

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[11]

    • Incubate for another 2-4 hours, allowing the formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Gently agitate the plate for 10 minutes.

3. Data Interpretation

  • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration.

Workflow Visualization

MTT_Workflow cluster_prep Cell Culture cluster_assay Treatment & Assay cluster_results Results Seed 1. Seed Mammalian Cells in 96-well plate Adhere 2. Incubate for 24h (Allow cells to adhere) Seed->Adhere Treat 3. Treat cells with serial dilutions of compound Adhere->Treat Incubate 4. Incubate for 24-72h Treat->Incubate AddMTT 5. Add MTT Reagent (Incubate 2-4h) Incubate->AddMTT Solubilize 6. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate % Cell Viability and determine IC50 Read->Calculate

Caption: Workflow for the MTT Cytotoxicity Assay.

Proposed Mechanism of Action Visualization

Computational studies have suggested that some imidazo[1,2-a]pyrazine derivatives may act by inhibiting key bacterial enzymes.[13] For example, Staphylococcus aureus Pyruvate Carboxylase (SaPC) has been identified as a potential molecular target.[13] Inhibition of this enzyme would disrupt the TCA cycle, a crucial metabolic pathway, leading to bacterial cell death.

MoA_Pathway Compound Imidazo[1,2-a]pyrazine Compound Enzyme Staphylococcus aureus Pyruvate Carboxylase (SaPC) Compound->Enzyme Inhibition Pathway TCA Cycle / Anaplerotic Reactions Enzyme->Pathway Catalyzes Metabolism Essential Metabolic Pathways Pathway->Metabolism Supports Death Bacterial Cell Death Metabolism->Death Disruption leads to

Caption: Proposed mechanism of action via enzyme inhibition.

Data Presentation

The following tables summarize representative data from studies on the antimicrobial and cytotoxic activity of novel imidazo[1,2-a]pyrazine compounds.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives (MIC)

Compound IDTest OrganismMIC (µg/mL)Reference
Series 1 Staphylococcus aureus> 50[14]
Bacillus subtilis> 50[14]
Escherichia coli> 50[14]
Pseudomonas aeruginosa> 50[14]
Aspergillus niger50[14]
Series 2 Staphylococcus aureus100[8]
Candida albicans50[8]
Aspergillus niger50[8]

Note: Data is illustrative and compiled from different studies. Direct comparison requires standardized testing conditions.

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition)

Compound IDTest OrganismConcentrationZone of Inhibition (mm)Reference
4a S. aureus50 µg/mL24[2]
4f S. aureus100 µg/mLHigh Activity[2]
5g S. aureus100 µg/mLHigh Activity[2]
6b S. aureus100 µg/mLHigh Activity[2]
6c S. aureus50 µg/mL21[2]

Note: "High Activity" indicates pronounced antibacterial effects as reported in the source.

Table 3: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives

Compound SeriesCell LineConcentration TestedResultReference
Series A HeLa10 µg/mLNo significant inhibition[15]
MCF710 µg/mLNo significant inhibition[15]

Note: The low cytotoxicity at the tested concentration is an advantageous property for a potential antimicrobial agent.[15]

References

Protocol for N-Alkylation of 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 6-bromoimidazo[1,2-a]pyrazin-8-amine, a key intermediate in the synthesis of various biologically active compounds. The imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry due to its presence in molecules exhibiting a range of therapeutic activities, including but not limited to, phosphodiesterase inhibition and bronchodilator effects.[1] The N-alkylation of the 8-amino group is a critical step in the structure-activity relationship (SAR) studies of this class of compounds, allowing for the exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

The described protocol is based on established synthetic methodologies for the preparation of 8-(alkylamino)imidazo[1,2-a]pyrazines. The reaction proceeds via a nucleophilic substitution mechanism where the 8-amino group of the imidazo[1,2-a]pyrazine core acts as a nucleophile, displacing a leaving group from an alkylating agent, typically an alkyl halide. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions. This protocol provides a robust starting point for the synthesis of a library of N-alkylated derivatives for further biological evaluation.

Experimental Protocol

This protocol is adapted from the general procedures for the synthesis of 8-(alkylamino)imidazo[1,2-a]pyrazines.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, etc.)

  • Base (e.g., sodium hydride, potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add the appropriate anhydrous solvent (e.g., DMF) to dissolve the starting material.

  • Addition of Base: Cool the solution in an ice bath (0 °C) and add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, and HRMS).

Data Presentation

The following table summarizes representative data for the N-alkylation of imidazo[1,2-a]pyrazine derivatives based on literature precedents.

EntryStarting MaterialAlkylating AgentBaseSolventTemperatureTime (h)ProductYield (%)
16-Bromo-8-chloroimidazo[1,2-a]pyrazine-3-carbonitrileMethylamineTriethylamineAcetonitrileReflux46-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-3-carbonitrile85
2This compoundEthyl IodideSodium HydrideDMFrt126-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine78
3This compoundPropyl BromidePotassium CarbonateAcetonitrileReflux246-Bromo-N-propylimidazo[1,2-a]pyrazin-8-amine65

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve this compound in Anhydrous Solvent add_base Add Base at 0 °C start->add_base add_alkylating Add Alkylating Agent add_base->add_alkylating react Stir at Room Temperature (12-24h) add_alkylating->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

logical_relationship start_material This compound reaction_conditions Anhydrous Solvent Inert Atmosphere 0 °C to Room Temperature intermediate Deprotonated Amine Intermediate start_material->intermediate Base reagents Alkyl Halide (R-X) Base reagents->intermediate Alkyl Halide product N-alkyl-6-bromoimidazo[1,2-a]pyrazin-8-amine intermediate->product Nucleophilic Substitution

Caption: Logical relationship of the N-alkylation protocol.

References

Application Notes and Protocols: High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties. High-throughput screening (HTS) of imidazo[1,2-a]pyrazine libraries is a critical step in identifying novel lead compounds for therapeutic development. These application notes provide an overview of the screening strategies, key assays, and representative data for this versatile compound class.

Data Presentation: Quantitative Screening Data

The following tables summarize quantitative data from various high-throughput screening campaigns involving imidazo[1,2-a]pyrazine and related libraries, showcasing their potential against diverse biological targets.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
16 HT-29 (Colon)12.98 ± 0.40[1]
16 B16F10 (Melanoma)27.54 ± 1.26[1]
18 MCF-7 (Breast)9.60 ± 3.09[1]
10b Hep-2 (Laryngeal)20[2]
10b HepG2 (Hepatocellular)18[2]
10b MCF-7 (Breast)21[2]
10b A375 (Melanoma)16[2]
12b Hep-2 (Laryngeal)11[2]
12b HepG2 (Hepatocellular)13[2]
12b MCF-7 (Breast)11[2]
12b A375 (Melanoma)11[2]
15d, 17e, 18c, 18h, 18i A375P (Melanoma)< 0.06[3]
TB-25 HCT-116 (Colon)0.023[4]
3c MCF7, HCT116, K652 (Avg)6.66[5]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound Scaffold/IDTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyrazineAurora Kinase A-
Imidazo[1,2-a]pyrazineAurora Kinase B-
12k (SCH 1473759) Aurora Kinase A (TdF Kd)0.02
12k (SCH 1473759) Aurora Kinase B (TdF Kd)0.03
Compound 9 CDK97880[5]
Compound 10 CDK95120[5]
Compound 3c CDK9160[5]
Imidazo[1,2-a]pyridinesCDK2, CDK4-[6]
3,6-di(hetero)aryl imidazo[1,2-a]pyrazinesCHK1, CHK2, ABL-[7]

Table 3: Other Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Compound ID/SeriesTarget/AssayActivity/IC50Reference
Compound 7 ENPP1 Inhibition5.70 nM / 9.68 nM[8]
A4 Anti-influenza (PR8-PB2-Gluc)-[9][10]
3b Anti-human coronavirus 229E56.96 µM[5]
Imidazo[1,2-a]pyrazinesAMPAR Negative Modulators-[11]
Imidazo[1,2-a]pyridinesAnti-parasitic (Leishmania donovani)-[12]

Experimental Protocols

General High-Throughput Screening Workflow

This protocol outlines a general workflow for the high-throughput screening of an imidazo[1,2-a]pyrazine library against a specific molecular target or in a cell-based phenotypic assay.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Imidazo[1,2-a]pyrazine Library Assay_Plates Assay Plate Preparation (e.g., 96- or 384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing Assay_Plates->Dispensing Reagent_Prep Reagent Preparation (Cells, Enzymes, Substrates) Reagent_Prep->Assay_Plates Incubation Incubation Dispensing->Incubation Signal_Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Hit_Identification Hit Identification (Z-score, % inhibition) Data_Acquisition->Hit_Identification Dose_Response Dose-Response & IC50 Hit_Identification->Dose_Response

Caption: General workflow for high-throughput screening.

Protocol: Cell Viability (MTT) Assay for Anticancer Screening

This protocol is adapted from methodologies used to screen imidazo[1,2-a]pyrazine derivatives for anticancer activity.[2][13][14]

Objective: To determine the cytotoxic effects of imidazo[1,2-a]pyrazine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyrazine compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete growth medium.[13][14]

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment.[13][14]

  • Compound Addition: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds. Add the compounds at various concentrations to the designated wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation with Compounds: Incubate the plates for another 48 hours under the same conditions.[2][13][14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyrazine compounds against specific kinases like CDK9 or Aurora kinases.

Objective: To quantify the inhibitory potency of imidazo[1,2-a]pyrazine derivatives against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CDK9/cyclin T1)

  • Kinase buffer

  • ATP

  • Substrate (peptide or protein)

  • Imidazo[1,2-a]pyrazine compound library

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Assay Preparation: Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer in a low-volume microplate.

  • Compound Addition: Add the imidazo[1,2-a]pyrazine compounds at various concentrations to the reaction mixture. Include appropriate controls (no enzyme, no compound).

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Reading: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyrazine derivatives have been shown to modulate several important signaling pathways.

Tubulin Polymerization Inhibition

Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism of action shared with established anticancer agents.[4] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Tubulin_Inhibition_Pathway Imidazopyrazine Imidazo[1,2-a]pyrazine (e.g., TB-25) Tubulin α/β-Tubulin Dimers Imidazopyrazine->Tubulin Binds to Colchicine Site Microtubules Microtubules Imidazopyrazine->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Tubulin polymerization inhibition pathway.

cGAS-STING Pathway Modulation

Imidazo[1,2-a]pyrazine derivatives have been discovered as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway.[8] By inhibiting ENPP1, these compounds prevent the hydrolysis of 2'3'-cGAMP, leading to the activation of the STING pathway. This results in the enhanced expression of downstream target genes like IFNB1 and CXCL10, which can stimulate an immune response, making this a promising strategy for cancer immunotherapy.[8]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes AMP_GMP AMP + GMP STING STING cGAMP->STING activates ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN_Genes IFNB1, CXCL10 Gene Expression pIRF3->IFN_Genes activates Imidazopyrazine Imidazo[1,2-a]pyrazine (ENPP1 Inhibitor) Imidazopyrazine->ENPP1 inhibits

Caption: Modulation of the cGAS-STING pathway.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a versatile starting point for the development of novel therapeutics. The application of high-throughput screening methodologies has been instrumental in uncovering the diverse biological activities of these compounds. The protocols and data presented herein provide a valuable resource for researchers engaged in the screening and development of imidazo[1,2-a]pyrazine-based drug candidates. Further exploration of this chemical space through library synthesis and HTS is warranted to identify new lead compounds with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for In Vivo Studies with 6-Bromoimidazo[1,2-a]pyrazin-8-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of 6-Bromoimidazo[1,2-a]pyrazin-8-amine analogs, focusing on their utility as pharmacological tools and potential therapeutic agents. The primary focus of this class of compounds is the inhibition of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of various cancers.[1] Additionally, structurally related imidazopyrazine compounds have demonstrated significant antioxidant effects in vivo.

Application I: Oncology - Inhibition of Brk/PTK6 for Cancer Research

Substituted imidazo[1,2-a]pyrazin-8-amines have been identified as potent and selective inhibitors of Brk/PTK6.[1] These compounds serve as valuable tools for elucidating the role of Brk/PTK6 in cancer biology and for evaluating its potential as a therapeutic target. In vivo studies using these analogs can be designed to assess their impact on tumor growth, metastasis, and underlying signaling pathways.

A key tool compound from this class, referred to as P21d , has demonstrated low-nanomolar inhibition of Brk/PTK6 and desirable drug metabolism and pharmacokinetics (DMPK) properties, making it suitable for in vivo evaluation in xenograft models.[1][2]

Relevant In Vivo Models:
  • Subcutaneous Xenograft Models: Human breast cancer cell lines, such as triple-negative breast cancer (TNBC) lines (e.g., MDA-MB-231), can be implanted subcutaneously in immunocompromised mice to evaluate the effect of this compound analogs on primary tumor growth.[3][4][5][6]

  • Orthotopic Xenograft Models: For a more clinically relevant model, cancer cells can be implanted into the mammary fat pad of mice. This allows for the study of the tumor in its natural microenvironment.

  • Metastasis Models: To assess the anti-metastatic potential of these compounds, experimental metastasis can be induced via tail vein injection of cancer cells (e.g., MDA-MB-231) into mice.[7][8][9][10][11] The subsequent formation of lung metastases can be quantified.

Quantitative Data

The following table summarizes the in vitro activity of a key tool compound. In vivo data from published studies is not available in a tabular format; therefore, a template table for reporting in vivo efficacy is provided for researchers to populate with their experimental data.

Table 1: In Vitro Activity of Imidazo[1,2-a]pyrazin-8-amine Analog (P21d)

CompoundTargetIC50 (nM)Assay TypeReference
P21dBrk/PTK630Biochemical Assay[2]
P21dp-SAM6852Cellular Assay[2]

Table 2: Template for In Vivo Efficacy Data in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-DailyData-Data
Analog X10DailyDataDataData
Analog X30DailyDataDataData
Positive ControlSpecifySpecifyDataDataData
Brk/PTK6 Signaling Pathway

The diagram below illustrates the central role of Brk/PTK6 in cancer cell signaling. Activation by upstream signals like EGF and HGF leads to the phosphorylation of downstream substrates, promoting cell proliferation, survival, and migration. Inhibition of Brk/PTK6 by this compound analogs is expected to block these oncogenic effects.

Brk_PTK6_Signaling cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotypes EGF EGF Brk_PTK6 Brk/PTK6 EGF->Brk_PTK6 Activates HGF HGF HGF->Brk_PTK6 Activates STAT3_5 STAT3/5 Brk_PTK6->STAT3_5 AKT AKT Brk_PTK6->AKT p38_MAPK p38 MAPK Brk_PTK6->p38_MAPK RhoA RhoA Brk_PTK6->RhoA Analog This compound Analog Analog->Brk_PTK6 Inhibits Proliferation Proliferation STAT3_5->Proliferation Survival Survival AKT->Survival Migration_Invasion Migration & Invasion p38_MAPK->Migration_Invasion SNAIL SNAIL RhoA->SNAIL E_cadherin E-cadherin SNAIL->E_cadherin Represses SNAIL->Migration_Invasion Metastasis Metastasis Migration_Invasion->Metastasis

Brk/PTK6 Signaling Pathway and Point of Inhibition.
Experimental Workflow for In Vivo Oncology Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a this compound analog in a mouse xenograft model.

experimental_workflow cluster_setup 1. Model Setup cluster_treatment 2. Treatment Phase cluster_analysis 3. Endpoint Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Implantation Implant Cells (Subcutaneous or Orthotopic) Animal_Model->Implantation Cell_Line Culture Cancer Cell Line (e.g., MDA-MB-231) Cell_Line->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compound (e.g., Oral Gavage, IP) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Termination Terminate Study Monitoring->Termination Endpoint criteria met Tumor_Excision Excise Tumors Termination->Tumor_Excision Toxicity_Analysis Histopathology of Organs Termination->Toxicity_Analysis Tissue_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-Brk) Tumor_Excision->Tissue_Analysis

References

Development of Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of imidazo[1,2-a]pyrazines as potent and selective inhibitors of Aurora kinases. It includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with a summary of their activity and a visual representation of the relevant signaling pathways and experimental workflows.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] The three mammalian isoforms, Aurora A, B, and C, are key regulators of cellular processes such as centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, making them attractive targets for anticancer drug discovery.[3] Imidazo[1,2-a]pyrazines have emerged as a promising scaffold for the development of potent and selective Aurora kinase inhibitors.[3][4] This document outlines the synthetic strategies, biological evaluation, and structure-activity relationships (SAR) of this class of compounds.

Data Presentation

The following tables summarize the in vitro and cellular activities of representative imidazo[1,2-a]pyrazine and related imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors.

Table 1: Biochemical Activity of Imidazo[1,2-a]pyrazine and Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

CompoundScaffoldAurora A IC50 (µM)Aurora B IC50 (µM)Reference
1 Imidazo[1,2-a]pyrazine--[4]
12k (SCH 1473759) Imidazo[1,2-a]pyrazine0.00002 (Kd)0.00003 (Kd)[4][5]
15 Imidazo[1,2-a]pyrazine--[6]
28c Imidazo[4,5-b]pyridine0.06712.71[6]
40f Imidazo[4,5-b]pyridine--[6]
27e Imidazo[4,5-b]pyridine0.0075 (Kd)0.048 (Kd)[7]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kd values represent the equilibrium dissociation constant.

Table 2: Cellular Activity of Imidazo[1,2-a]pyrazine and Imidazo[4,5-b]pyridine Derivatives

CompoundCell LineAssayIC50/GI50 (µM)Reference
1 -Cell Potency0.250[4]
12k (SCH 1473759) HCT116phos-HH3 Inhibition0.025[4][5]
28c Helap-T288 Aurora A Inhibition0.16[6]
28c Helap-HH3 Aurora B Inhibition76.84[6]
28c HCT116p-T288 Aurora A Inhibition0.065[6]
28c HCT116p-HH3 Aurora B Inhibition24.65[6]
28c HCT116Cell Growth (GI50)2.30[6]
27e HCT116Cell Growth (GI50)0.300[7]
27e MOLM-13Cell Growth (GI50)0.104[7]
27e MV4-11Cell Growth (GI50)0.291[7]
27e Helap-T288 Aurora A Inhibition0.030[7]
27e Helap-HH3 Aurora B Inhibition0.148[7]

IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit the specific cellular event by 50%. GI50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A general method for the synthesis of imidazo[1,2-a]pyrazines involves a one-pot, three-component condensation reaction.[4]

Materials:

  • Aryl aldehyde

  • 2-Aminopyrazine

  • tert-Butyl isocyanide

  • Iodine (catalyst)

  • Solvent (e.g., Dichloromethane)

Protocol:

  • To a solution of an aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in the chosen solvent, add a catalytic amount of iodine.

  • Stir the mixture at room temperature for a designated period.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Biochemical Aurora Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct inhibition of purified Aurora kinase enzymes.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Myelin Basic Protein for Aurora B)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test imidazo[1,2-a]pyrazine inhibitors dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer. Dilute the kinase, substrate, and ATP to their final desired concentrations in the assay buffer. Prepare serial dilutions of the test inhibitors in DMSO and then in assay buffer.

  • Assay Setup:

    • Add 2.5 µL of the test inhibitor dilution to the appropriate wells. For "Positive Control" and "Blank" wells, add buffer with the same final DMSO concentration.

    • Add 5 µL of the substrate/ATP mixture to all wells.

    • To initiate the kinase reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Aurora Kinase Inhibition (Western Blot)

This protocol describes the detection of the phosphorylation status of Aurora kinase substrates in cells treated with imidazo[1,2-a]pyrazine inhibitors. Inhibition of Aurora A is assessed by measuring the phosphorylation of Aurora A at Threonine 288 (p-T288), while Aurora B inhibition is monitored by the phosphorylation of Histone H3 at Serine 10 (p-HH3).[6]

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test imidazo[1,2-a]pyrazine inhibitors

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Aurora A (T288), anti-p-Histone H3 (S10), anti-total Aurora A, anti-total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. Determine the IC50 values for the inhibition of phosphorylation.

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling Aurora Kinase Signaling Pathway in Mitosis cluster_inhibitor Inhibitor Action G2 G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome promotes Spindle Spindle Assembly AuroraA->Spindle promotes TPX2 TPX2 TPX2->AuroraA activates AuroraB Aurora B (CPC) Chromosome Chromosome Alignment AuroraB->Chromosome ensures HistoneH3 Histone H3 (S10) AuroraB->HistoneH3 phosphorylates Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg regulates INCENP INCENP INCENP->AuroraB activates Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazo_Pyrazine->AuroraA inhibits Imidazo_Pyrazine->AuroraB inhibits

Caption: Simplified Aurora A and B signaling pathways during mitosis and points of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Experimental Workflow for Evaluation of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors Start Start: Imidazo[1,2-a]pyrazine Compound Library Biochem_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochem_Assay IC50_determination IC50 Determination (Aurora A & B) Biochem_Assay->IC50_determination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_determination->Cell_Viability SAR_Lead_Opt SAR Analysis & Lead Optimization IC50_determination->SAR_Lead_Opt GI50_determination GI50 Determination (Cancer Cell Lines) Cell_Viability->GI50_determination Western_Blot Cell-Based Target Engagement (Western Blot) GI50_determination->Western_Blot Phospho_analysis Analysis of p-Aurora A (T288) & p-Histone H3 (S10) Western_Blot->Phospho_analysis Phospho_analysis->SAR_Lead_Opt End Lead Candidate SAR_Lead_Opt->End

Caption: A typical workflow for the discovery and evaluation of Aurora kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine.

Troubleshooting Guides

Difficulties arising during the synthesis of this compound can often be traced back to a few key areas. The following table outlines common issues, their potential causes, and recommended solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Starting Materials: Impurities in the starting materials, such as 2,3-diamino-5-bromopyrazine or the α-haloketone, can lead to unwanted side reactions.1. Purity Verification: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Consider recrystallization or column chromatography of starting materials if impurities are detected.
2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction. Many syntheses of similar heterocyclic compounds are sensitive to these parameters.2. Condition Optimization: Systematically vary the reaction temperature and time. Screen alternative solvents. For instance, if using a polar aprotic solvent like DMF, consider testing others like DMSO or NMP.
3. Incomplete Cyclization: The intermediate may not fully cyclize to form the desired imidazo[1,2-a]pyrazine ring.3. Promote Cyclization: Ensure anhydrous conditions, as water can interfere with the reaction. The choice of base is also critical; consider stronger, non-nucleophilic bases if cyclization is a persistent issue.
Formation of Multiple Byproducts 1. Side Reactions: The presence of reactive functional groups can lead to the formation of undesired side products.1. Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions.
2. Air or Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture, leading to degradation or side reactions.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to air and moisture.
Difficulty in Product Purification 1. Ineffective Extraction: The product may not be efficiently extracted from the reaction mixture.1. pH Adjustment & Solvent Selection: Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form, maximizing its solubility in the organic extraction solvent. Test different extraction solvents.
2. Co-eluting Impurities: Impurities with similar polarity to the product can make purification by column chromatography challenging.2. Alternative Purification: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Slow cooling can improve crystal purity.
3. Product Instability: The final product may be unstable under certain conditions (e.g., exposure to light or air).3. Proper Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting low yield in the synthesis of this compound.

troubleshooting_workflow start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok  Clean sm_impure Impurities Detected check_sm->sm_impure Impure optimize_cond Optimize Reaction Conditions (Temperature, Time, Solvent, Base) sm_ok->optimize_cond purify_sm Purify Starting Materials (Recrystallization/Chromatography) sm_impure->purify_sm purify_sm->start cond_ok Yield Improved optimize_cond->cond_ok Effective cond_no_imp Yield Not Improved optimize_cond->cond_no_imp Ineffective end_ok Successful Synthesis cond_ok->end_ok analyze_byproducts Analyze Byproducts (LC-MS, NMR) cond_no_imp->analyze_byproducts modify_workup Modify Workup & Purification (pH, Solvent, Recrystallization) analyze_byproducts->modify_workup modify_workup->cond_ok end_fail Consult Further Literature/Expertise modify_workup->end_fail No Improvement

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2,3-diaminopyrazine derivative with an α-haloketone. For this compound, this would typically involve the reaction of 2,3-diamino-5-bromopyrazine with a suitable α-halocarbonyl compound, followed by cyclization.

Q2: What are the critical parameters to control for maximizing the yield?

Several parameters are critical for maximizing the yield:

  • Purity of Reactants: As with many organic reactions, the purity of the starting materials is paramount.

  • Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition of reactants or products.

  • Choice of Base: The base used to facilitate the cyclization step is crucial. A non-nucleophilic base is often preferred to avoid unwanted side reactions.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as water can interfere with the cyclization process.

Q3: How can I minimize the formation of impurities?

Minimizing impurity formation can be achieved by:

  • Using High-Purity Starting Materials: This is the most critical step.

  • Controlling the Reaction Temperature: Gradual heating and maintaining a stable temperature can prevent the formation of thermally induced byproducts.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Stoichiometry: Precise control over the stoichiometry of the reactants can prevent side reactions caused by an excess of one of the components.

Q4: Are there alternative synthetic strategies to improve the yield?

Yes, multi-component reactions (MCRs) can be an efficient alternative. For instance, the Groebke–Blackburn–Bienaymé reaction allows for the one-pot synthesis of multi-substituted 8-aminoimidazo[1,2-a]pyrazines from an aminopyrazine, an aldehyde, and an isocyanide. This approach can offer higher atom economy and potentially improved yields by minimizing intermediate isolation steps.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common synthetic methods for analogous heterocyclic compounds. Optimization may be required for specific laboratory conditions.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 2,3-diamino-5-bromopyrazine product This compound reactant1->product Base, Solvent Heat reactant2 +  α-haloketone reactant2->product

Caption: General reaction scheme for synthesis.

Materials:

  • 2,3-diamino-5-bromopyrazine

  • Chloroacetaldehyde (50% solution in water) or another suitable α-haloketone

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another suitable solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 2,3-diamino-5-bromopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Addition of Reagent: Slowly add chloroacetaldehyde (1.1 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Technical Support Center: Purification of Brominated Imidazopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with brominated imidazopyrazines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

Issue: Low Yield of Brominated Imidazopyrazine After Purification

Question: My overall yield after purification of my brominated imidazopyrazine is consistently low. What are the common causes and how can I improve it?

Answer: Low yields during the purification of brominated imidazopyrazines can stem from several factors. A systematic approach to troubleshooting is recommended. Common causes include:

  • Formation of Isomers: The bromination of imidazopyrazines can often lead to the formation of multiple regioisomers (e.g., di-brominated products) which are difficult to separate from the desired mono-brominated product, resulting in significant loss of the target compound during purification.

  • Suboptimal Reaction Conditions: The choice of brominating agent and reaction conditions can greatly influence the product distribution and yield.

  • Product Degradation: Brominated imidazopyrazines may be susceptible to degradation under certain purification conditions (e.g., prolonged exposure to silica gel or high temperatures).

  • Loss During Work-up and Purification: Significant amounts of product can be lost during aqueous work-up, extractions, and chromatographic purification.

Troubleshooting Strategies:

  • Optimize Bromination Reaction:

    • Regioselective Bromination: Employing N-bromosuccinimide (NBS) as the brominating agent has been shown to be an efficient method for the regioselective bromination of imidazopyrazines at the 3-position. This minimizes the formation of isomeric byproducts and simplifies purification.

    • Control Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents) to reduce the formation of di-brominated species.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-bromination.

  • Improve Purification Technique:

    • Column Chromatography: This is the most common method for purifying brominated imidazopyrazines. Careful selection of the stationary phase (silica gel is common) and eluent system is crucial for separating isomers and other impurities.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and obtain a highly pure product.

Issue: Difficulty in Separating Isomers by Column Chromatography

Question: I am having trouble separating my desired mono-brominated imidazopyrazine from di-brominated isomers using column chromatography. The spots on the TLC plate are very close together. What can I do?

Answer: Co-elution of closely related isomers is a common challenge in the purification of brominated imidazopyrazines. Here are several strategies to improve separation:

  • Optimize the Eluent System:

    • Solvent Polarity: Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually changing the ratio of these solvents can significantly impact the separation.

    • Solvent Selectivity: If changing the polarity is not effective, try different solvent combinations altogether. For example, dichloromethane/methanol or toluene/acetone might offer different selectivity for your isomers.

    • TLC for Method Development: Use TLC to rapidly screen multiple eluent systems to find the one that provides the best separation (largest difference in Rf values) before running a column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a column.

  • Modify the Stationary Phase:

    • While standard silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) can provide different selectivities and may be effective for separating challenging isomers.

  • Improve Column Packing and Loading:

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation. A slurry packing method is generally preferred.

    • Concentrated Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.

  • Gradient Elution:

    • If a single eluent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to resolve closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of brominated imidazopyrazines?

A1: Besides the starting materials, common impurities include:

  • Di-brominated and poly-brominated imidazopyrazines: These are often the most challenging impurities to remove due to their similar polarity to the mono-brominated product.

  • Unreacted brominating agent and its byproducts: For example, if NBS is used, succinimide will be a byproduct.

  • Starting aminopyrazine: Incomplete reaction can leave unreacted starting material.

Q2: Can I use recrystallization to purify my brominated imidazopyrazine?

A2: Yes, if your product is a solid, recrystallization can be a very effective purification technique. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, methanol, ethyl acetate/hexanes, and acetone/water.

Q3: How can I tell if my purified brominated imidazopyrazine is pure?

A3: A combination of analytical techniques should be used to assess purity:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide information on both the purity (from the LC chromatogram) and the identity (from the mass spectrum) of your compound.

  • Melting Point: A sharp melting point range for a solid product is indicative of high purity.

Q4: My brominated imidazopyrazine seems to be degrading on the silica gel column. What can I do?

A4: Some halogenated heterocycles can be sensitive to the acidic nature of silica gel. If you suspect degradation:

  • Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent before packing the column.

  • Use Alumina: Alumina is available in neutral, acidic, and basic forms. Using neutral or basic alumina can prevent the degradation of acid-sensitive compounds.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound spends in contact with the stationary phase.

Data Presentation

Table 1: Illustrative Purification Data for 3-bromo-imidazo[1,2-a]pyrazine

Purification MethodCrude Mass (mg)Purified Mass (mg)Yield (%)Purity (by ¹H NMR)Notes
Column Chromatography (Silica Gel, 20% EtOAc in Hexanes)50035070>95%Good separation of mono- and di-brominated products.
Recrystallization (Ethanol)50030060>98%Effective for removing minor impurities from a solid product.
Sequential Purification (Column followed by Recrystallization)50028056>99%Provides the highest purity product.

Note: This data is illustrative and actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of a Brominated Imidazopyrazine

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude brominated imidazopyrazine in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., with a pipette bulb or compressed air for flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product start Crude Brominated Imidazopyrazine Mixture column_chromatography Column Chromatography (Silica Gel) start->column_chromatography Primary Purification analysis Purity Analysis (TLC, NMR, LC-MS) column_chromatography->analysis Assess Purity pure_product Pure Brominated Imidazopyrazine column_chromatography->pure_product Purity >98% recrystallization Recrystallization recrystallization->analysis Re-assess Purity analysis->recrystallization Further Purification (if needed) analysis->pure_product Purity >98% troubleshooting_logic start Low Yield or Impure Product After Purification check_isomers Check for Isomers (TLC, LC-MS) start->check_isomers optimize_reaction Optimize Bromination: - Regioselective Reagent (NBS) - Control Stoichiometry check_isomers->optimize_reaction Isomers Present improve_chromatography Improve Chromatography: - Optimize Eluent - Gradient Elution - Different Stationary Phase check_isomers->improve_chromatography Isomers Present check_degradation Product Degradation? check_isomers->check_degradation No Isomers or Still Impure optimize_reaction->start Re-run and Purify improve_chromatography->start Re-purify neutralize_silica Use Neutralized Silica Gel or Alumina check_degradation->neutralize_silica Yes neutralize_silica->start Re-purify

Technical Support Center: Overcoming Solubility Issues of Imidazo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with imidazo[1,2-a]pyrazine inhibitors.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Symptoms:

  • Visible particulate matter or cloudiness in the well plate after adding the compound.

  • Inconsistent or non-reproducible results in cell viability or functional assays.

Possible Causes:

  • The final concentration of the imidazo[1,2-a]pyrazine inhibitor exceeds its solubility limit in the aqueous medium.

  • The concentration of the organic solvent (e.g., DMSO) in the final dilution is too low to maintain solubility.

  • The stock solution was not properly mixed before dilution.

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a higher concentration stock solution in 100% DMSO (e.g., 10 mM or 20 mM).

    • Perform serial dilutions in the cell culture medium to reach the desired final concentration.

  • Adjust Assay Conditions:

    • If the compound's solubility is close to the desired assay concentration, minor adjustments to the assay protocol may be sufficient.[1] This could include adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final DMSO concentration.[1] Be aware that these modifications can sometimes interfere with the assay.[1]

  • Test Different Solvents:

    • While DMSO is common, other organic solvents or co-solvent systems can be tested for creating the initial stock solution.

Issue 2: Poor Bioavailability or Inconsistent Results in In Vivo Studies

Symptoms:

  • Lack of expected therapeutic efficacy in vivo.

  • Pharmacokinetic analysis reveals low plasma concentrations of the drug.

Possible Causes:

  • Poor absorption due to low aqueous solubility at the site of administration.

  • Precipitation of the drug upon injection into the bloodstream.

Solutions:

  • Formulation with Co-solvents:

    • A mixture of solvents can be used to increase solubility. A common co-solvent system for in vivo use is a combination of DMSO, polyethylene glycol (e.g., PEG400), and saline.

  • Advanced Formulation Strategies:

    • If co-solvents are insufficient, more advanced formulation strategies such as complexation with cyclodextrins, preparation of amorphous solid dispersions, or development of lipid-based formulations can be employed to enhance solubility and bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why are many imidazo[1,2-a]pyrazine inhibitors poorly soluble in aqueous solutions?

A1: Many small-molecule kinase inhibitors, including those with an imidazo[1,2-a]pyrazine core, are designed to bind to the often hydrophobic ATP-binding pocket of kinases. This structural requirement frequently results in lipophilic molecules with low aqueous solubility.

Q2: How can I chemically modify my imidazo[1,2-a]pyrazine scaffold to improve solubility during lead optimization?

A2: Structure-Activity Relationship (SAR) studies for imidazo[1,2-a]pyrazines often involve modifications to enhance solubility. Key strategies include:

  • Introduce Polar Groups: Adding polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms can increase polarity and improve aqueous solubility.

  • Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy.

  • Balance Lipophilicity and Potency: While larger, more lipophilic groups can sometimes increase potency, they often decrease solubility. A careful balance must be optimized.

Q3: What is salt formation and how can it improve the solubility of my inhibitor?

A3: Salt formation is a chemical modification where an ionizable drug is reacted with a counterion to form a salt. This can significantly enhance aqueous solubility by disrupting the crystal lattice of the solid compound, leading to improved dissolution rates. The choice of the counterion is critical and can have a substantial impact on the resulting solubility.

Q4: When should I consider using cyclodextrins to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity that can encapsulate poorly soluble molecules, thereby increasing their apparent solubility. This is a valuable strategy when chemical modification is not feasible or when a significant increase in aqueous concentration is required for in vitro or in vivo studies.

Q5: What are amorphous solid dispersions and how do they enhance solubility?

A5: Amorphous solid dispersions (ASDs) are systems where the poorly soluble drug is dispersed in an amorphous state within a polymer matrix. The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to increased aqueous solubility and faster dissolution. ASDs are typically prepared using techniques like spray drying or hot-melt extrusion.

Data Presentation

Table 1: Illustrative Solubility of an Imidazo[1,2-a]pyrazine Inhibitor in Various Solvents

SolventSolubility (µg/mL)Notes
Water<1Practically insoluble
PBS (pH 7.4)<1Practically insoluble
Ethanol~5000Moderate solubility
Methanol~2000Lower solubility than ethanol
DMSO>50000High solubility, recommended for stock solutions
N,N-Dimethylformamide (DMF)>40000High solubility, alternative to DMSO

Table 2: Comparative Solubility of Different Salt Forms of an Imidazo[1,2-a]pyrazine Analog (Illustrative Data)

Compound FormSolubility in Water (mg/mL) at 25°CFold Increase vs. Free Base
Free Base<0.01-
Hydrochloride Salt5.2>520
Mesylate Salt15.8>1580
Sulfate Salt8.5>850
Tosylate Salt2.1>210

Experimental Protocols

Protocol 1: Salt Formation and Screening

This protocol outlines a general procedure for screening different counterions to identify a salt form of an imidazo[1,2-a]pyrazine inhibitor with improved solubility.

  • Counterion Selection: Choose a panel of pharmaceutically acceptable acidic and basic counterions.

  • Solvent Selection: Select a range of solvents with varying polarities in which the free base has some, but limited, solubility.

  • In Situ Salt Screening:

    • In separate vials of a multi-well plate, add a molar equivalent of the imidazo[1,2-a]pyrazine free base and a selected counterion.

    • Add a small amount of the chosen solvent to create a slurry.

    • Stir the slurries at a controlled temperature (e.g., 25°C or with temperature cycling) for 24-72 hours to allow for equilibration and potential salt formation.

  • Isolation and Analysis:

    • Isolate any resulting solids by centrifugation or filtration.

    • Analyze the solids using techniques like X-ray powder diffraction (XRPD) to identify new crystalline forms, and NMR to confirm salt formation.

  • Solubility Measurement:

    • Determine the aqueous solubility of the promising salt forms and compare it to the free base.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This method is suitable for forming an inclusion complex with a poorly water-soluble imidazo[1,2-a]pyrazine inhibitor.[2]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.

  • Dissolution:

    • Dissolve the chosen cyclodextrin in water with continuous stirring.

    • Dissolve the imidazo[1,2-a]pyrazine inhibitor in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation:

    • Slowly add the inhibitor solution to the aqueous cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of the inclusion complex.

  • Isolation:

    • Remove the organic solvent under reduced pressure.

    • Cool the aqueous solution to induce precipitation of the complex.

    • Collect the precipitate by filtration and wash with cold water to remove any uncomplexed cyclodextrin.

  • Drying and Characterization:

    • Dry the collected solid under vacuum.

    • Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, and NMR.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol describes the preparation of an amorphous solid dispersion to enhance the solubility of an imidazo[1,2-a]pyrazine inhibitor.

  • Polymer and Solvent Selection:

    • Select a suitable polymer (e.g., PVPVA, HPMCAS) and a volatile organic solvent in which both the inhibitor and the polymer are soluble (e.g., methanol, acetone).

  • Solution Preparation:

    • Dissolve the imidazo[1,2-a]pyrazine inhibitor and the polymer in the chosen solvent to form a clear solution. The drug-to-polymer ratio should be optimized based on preliminary screening.

  • Spray Drying:

    • Set the parameters of the spray dryer, including the inlet temperature, gas flow rate, and solution feed rate. These parameters need to be optimized to ensure efficient solvent evaporation and formation of a dry powder.

    • Atomize the solution into fine droplets in the drying chamber. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.

  • Powder Collection:

    • Collect the resulting powder from the cyclone separator.

  • Secondary Drying and Characterization:

    • Perform secondary drying of the collected powder under vacuum to remove any residual solvent.

    • Characterize the amorphous nature of the dispersion using XRPD and DSC.

Visualizations

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibits Troubleshooting_Workflow Start Solubility Issue Identified CheckPurity Check Compound Purity & Identity Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes Repurify Repurify Compound CheckPurity->Repurify No AssessSolubility Assess Solubility in Different Solvents PurityOK->AssessSolubility Repurify->Start SolventFound Suitable Solvent System Found? AssessSolubility->SolventFound OptimizeAssay Optimize Assay Conditions (e.g., lower concentration, add BSA) SolventFound->OptimizeAssay Yes AdvancedFormulation Consider Advanced Formulation SolventFound->AdvancedFormulation No End Problem Resolved OptimizeAssay->End SelectStrategy Select Strategy: Salt, Cyclodextrin, ASD AdvancedFormulation->SelectStrategy SelectStrategy->End Solubility_Strategy_Selection CompoundProperties Compound Properties Ionizable Is the compound ionizable? CompoundProperties->Ionizable SaltFormation Salt Formation Ionizable->SaltFormation Yes NonIonizable Non-ionizable or salt fails Ionizable->NonIonizable No ThermalStability Is the compound thermally stable? NonIonizable->ThermalStability AmorphousDispersion Amorphous Solid Dispersion (Hot-Melt Extrusion) ThermalStability->AmorphousDispersion Yes Cyclodextrin Cyclodextrin Complexation or Spray-Dried Dispersion ThermalStability->Cyclodextrin No

References

Technical Support Center: Optimization of Buchwald-Hartwig Coupling for 8-Amino Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination for the synthesis of 8-amino imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when performing Buchwald-Hartwig amination on 8-halo-imidazo[1,2-a]pyrazines?

A1: The most significant challenge is catalyst inhibition or poisoning. The imidazo[1,2-a]pyrazine core contains multiple nitrogen atoms that can coordinate to the palladium catalyst, hindering its catalytic activity. This often leads to low yields or stalled reactions. The selection of a suitable bulky ligand is critical to shield the palladium center and prevent this unwanted coordination.

Q2: Which catalyst and ligand combination is a good starting point for this reaction?

A2: A widely reported and successful starting point for the amination of 8-chloro-imidazo[1,2-a]pyrazines is the combination of a palladium(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a sterically hindered biarylphosphine ligand such as DavePhos.[1] This system has been shown to provide excellent yields, although its success can be highly dependent on the specific substrates used.[1]

Q3: What is the typical reactivity order for the 8-halo-imidazo[1,2-a]pyrazine?

A3: In Buchwald-Hartwig reactions, the general reactivity order for aryl halides is I > Br > Cl.[2] However, aryl chlorides can be effectively coupled using modern, bulky phosphine ligands.[3] For imidazo[1,2-a]pyrazines, the 8-chloro derivatives have been successfully used.[1]

Q4: Can microwave heating be used to improve this reaction?

A4: Yes, microwave irradiation can significantly accelerate the Buchwald-Hartwig amination, reducing reaction times from hours to minutes.[4] It has been successfully employed for the synthesis of 8-amino imidazo[1,2-a]pyrazines, leading to excellent yields in some cases.[1] However, optimization of temperature and time is crucial, as excessive heat can lead to catalyst decomposition.

Q5: What are the most common bases used, and how do I choose one?

A5: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for this reaction.[1] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, especially if your substrates are sensitive to strong bases, but they may require higher temperatures and longer reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of 8-halo-imidazo[1,2-a]pyrazines.

Problem 1: Low to No Product Yield
Observation Possible Cause Suggested Solution
Reaction mixture remains colorless or shows no change.Catalyst Inactivity: The Pd(0) active species has not formed or has been deactivated.1. Check Reagents: Ensure all reagents and solvents are anhydrous and degassed. Oxygen can deactivate the Pd(0) catalyst. 2. Use a Pre-catalyst: Consider using a commercially available Pd pre-catalyst (e.g., a G3 or G4 palladacycle) which can be more reliable in forming the active catalytic species. 3. Verify Palladium Source: Use a fresh, high-quality palladium source.
Formation of a black precipitate (Palladium black).Catalyst Decomposition: The palladium catalyst has fallen out of the catalytic cycle.1. Lower Temperature: High temperatures (>120 °C) can cause decomposition. Reduce the reaction temperature to 80-100 °C and increase the reaction time. 2. Change Ligand: The ligand may not be providing sufficient stability. Switch to a bulkier biarylphosphine ligand like XPhos or tBuXPhos.
Reaction starts but stalls after a short time.Catalyst Poisoning: The nitrogen-rich imidazo[1,2-a]pyrazine substrate is inhibiting the catalyst.1. Increase Ligand-to-Palladium Ratio: A higher ligand concentration can sometimes mitigate catalyst inhibition. Try increasing the ratio from 2:1 to 4:1 (Ligand:Pd). 2. Screen Ligands: The choice of ligand is critical. DavePhos is a good starting point, but others like XPhos or RuPhos may offer better performance for your specific substrate.
Problem 2: Formation of Side Products
Observation Possible Cause Suggested Solution
Significant amount of hydrodehalogenated starting material (imidazo[1,2-a]pyrazine).Reductive Dehalogenation: A common side reaction, especially with electron-rich aryl halides.1. Optimize Base: Using a slightly weaker base or ensuring the stoichiometry is correct can sometimes reduce this side reaction. 2. Adjust Ligand: Certain ligands are more prone to promoting this pathway. Screening different ligands is recommended.
Unidentified impurities by LC-MS or TLC.Substrate or Product Degradation: The reaction conditions may be too harsh for your specific molecule.1. Lower Temperature: As a first step, reduce the reaction temperature. 2. Use a Milder Base: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄, and be prepared to increase the reaction time.

Troubleshooting Workflow

G Start Low Yield or Stalled Reaction Check_Catalyst Check Catalyst System (Activity, Decomposition) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Atmosphere, Purity) Start->Check_Conditions Pd_Black Palladium Black Observed? Check_Catalyst->Pd_Black No_Reaction No Reaction at All? Check_Catalyst->No_Reaction Stalled Reaction Stalled? Check_Catalyst->Stalled Pd_Black->No_Reaction No Sol_Temp Lower Temperature (e.g., 80-100 °C) Pd_Black->Sol_Temp Yes No_Reaction->Stalled No Sol_Purity Ensure Anhydrous/Inert Conditions. Use Fresh Reagents. No_Reaction->Sol_Purity Yes Sol_Precatalyst Use a Pre-catalyst (e.g., G3-Palladacycle) No_Reaction->Sol_Precatalyst Sol_Ligand Screen Bulky Ligands (XPhos, RuPhos) Increase L:Pd Ratio Stalled->Sol_Ligand Yes G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Oven-Dried Flask B 2. Add Catalyst System (Pd Source + Ligand) A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat Reaction (Conventional or Microwave) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Filter through Celite F->G H 8. Aqueous Wash (Water, Brine) G->H I 9. Dry, Concentrate & Purify (Chromatography) H->I

References

Technical Support Center: Stability of 6-Bromoimidazo[1,2-a]pyrazin-8-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 6-Bromoimidazo[1,2-a]pyrazin-8-amine in solution. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid state?

For long-term storage, it is recommended to keep solid this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] This minimizes degradation from moisture and atmospheric components.

Q2: Which solvents are suitable for preparing solutions of this compound for stability studies?

While specific solubility data is limited, common solvents for initial studies on related heterocyclic compounds include DMSO, DMF, and alcohols (e.g., ethanol, methanol). For aqueous stability studies, the use of co-solvents may be necessary to achieve the desired concentration. The choice of solvent should be guided by the intended application and compatibility with analytical methods.

Q3: What are the likely degradation pathways for this compound in solution?

Based on the structure, which includes an imidazo[1,2-a]pyrazine core and a bromine substituent, potential degradation pathways under forced conditions could include:

  • Hydrolysis: The amine and amide-like functionalities within the heterocyclic ring system could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich imidazole ring is a potential site for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic aromatic compounds.

  • Debromination: The bromine atom could be susceptible to nucleophilic substitution or reductive debromination depending on the solution components and conditions.

Q4: What analytical techniques are most appropriate for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for quantifying the parent compound and detecting the formation of degradation products. For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structure elucidation of isolated degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation observed in all control samples. 1. Contaminated solvent or glassware.2. Inherent instability of the compound in the chosen solvent.3. Decomposition upon exposure to light during sample preparation.1. Use fresh, high-purity solvents and thoroughly clean glassware.2. Evaluate stability in a range of solvents with different polarities and protic/aprotic properties.3. Prepare samples under amber light or in amber vials to minimize light exposure.
Inconsistent results between replicate stability samples. 1. Inaccurate initial concentration due to weighing errors or incomplete dissolution.2. Inconsistent storage temperatures.3. Variability in sample preparation and handling.1. Ensure the compound is fully dissolved before aliquoting. Use a calibrated analytical balance.2. Use a calibrated, temperature-controlled incubator or oven.3. Develop and strictly follow a standardized sample preparation protocol.
Appearance of multiple, small, unidentified peaks in the chromatogram. 1. Formation of multiple minor degradation products.2. Interaction with container or closure.3. Sample matrix effects.1. Perform a forced degradation study to systematically identify potential degradants.2. Test different types of storage vials (e.g., glass vs. polypropylene).3. Use a gradient elution method in HPLC to improve peak separation.
No degradation is observed under stress conditions. 1. The compound is highly stable under the tested conditions.2. Stress conditions are not sufficiently harsh.1. This is a valid result and indicates high stability.2. Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure as outlined in ICH guidelines for forced degradation studies.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature and protect from light. Collect samples at various time points.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70 °C). Collect samples at defined intervals.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

  • Analyze samples by LC-MS to determine the mass-to-charge ratio of potential degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms For Peak Identification pathway Identify Degradation Products & Pathways lcms->pathway method Develop Stability-Indicating Method pathway->method G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., N-oxides) parent->oxidation Oxidizing Agent photodegradation Photodegradants parent->photodegradation Light/UV debromination Debrominated Analog parent->debromination Reductive/Nucleophilic Conditions

References

Troubleshooting low cell potency of imidazo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyrazine Compounds

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. The focus is on addressing common issues related to low cellular potency observed during in vitro experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the observed IC50 value of my imidazo[1,2-a]pyrazine compound higher than expected?

A discrepancy between expected and observed IC50 values is a common issue that can stem from multiple factors, ranging from experimental conditions to the specific characteristics of the cellular system used. Many compounds that show high potency in biochemical assays fail to replicate this success in cell-based assays.[1] This can be a costly reality in drug discovery.[1]

Potential Causes & Troubleshooting Steps:

  • Cell Line Variability: Different cancer cell lines can exhibit varied sensitivity to the same compound due to their unique genetic backgrounds and expression levels of the target protein. It is crucial to confirm that your chosen cell line is appropriate for the compound's mechanism of action. For instance, imidazo[1,2-a]pyrazine compounds often target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4]

  • Assay Conditions: Minor variations in assay protocol can significantly impact results. Key parameters to control include:

    • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% for cell-based assays, as higher concentrations can be toxic and affect enzyme activity.[5]

    • Incubation Time: If the reaction or cell incubation time is too long, it can lead to an underestimation of inhibitor potency.

    • Cell Seeding Density: Optimal cell density should be determined to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Stability and Solubility: The compound may degrade in the culture medium or have poor solubility, reducing the effective concentration available to the cells.

  • High ATP Concentration in Cells: For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays where ATP concentrations can be controlled.[1][6]

Comparative Data Example: IC50 of "IZP-Compound X" in Different Conditions

Cell LineSerum ConcentrationIncubation Time (h)Observed IC50 (nM)
HCC82710% FBS48150
HCC8275% FBS4895
HCC82710% FBS72210
A54910% FBS48850

This table illustrates how factors like cell line, serum level, and incubation time can alter the measured potency of a hypothetical compound.

FAQ 2: Could poor compound solubility be the cause of low potency?

Yes, poor aqueous solubility is a frequent cause of lower-than-expected potency in cell-based assays. If a compound precipitates in the cell culture medium, its effective concentration will be significantly lower than the nominal concentration, leading to an artificially high IC50 value.

Troubleshooting Steps:

  • Visual Inspection: After preparing your dilution series, visually inspect the wells (especially at higher concentrations) under a microscope for any signs of compound precipitation.

  • Solubility Assessment: Perform a kinetic or thermodynamic solubility test in your specific assay medium.

  • Formulation Adjustment: If solubility is an issue, consider using formulation strategies such as the inclusion of co-solvents or excipients, though care must be taken to ensure these agents do not affect cell health or the assay readout.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a basic method to assess the solubility of your compound in physiological buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of the imidazo[1,2-a]pyrazine compound in 100% DMSO (e.g., 10 mM).

  • Prepare Buffer: Use a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Dilution: Add a small volume of the DMSO stock solution to the PBS buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, e.g., 1-2%).

  • Incubation: Shake the solution at room temperature for 1-2 hours.

  • Separation: Centrifuge the samples to pellet any precipitated compound.

  • Quantification: Carefully take the supernatant and determine the concentration of the dissolved compound using an appropriate analytical method, such as HPLC-UV.

  • Comparison: The measured concentration is the kinetic solubility under these conditions. Compare this value to the nominal concentrations used in your cell-based assays.

FAQ 3: How can I verify that my imidazo[1,2-a]pyrazine compound is engaging its target in the cell?

Observing a cellular phenotype (like decreased viability) is important, but confirming that this effect is due to the inhibition of the intended target is crucial.[7] Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the PI3K pathway.[2][3][8][9] A lack of target engagement will result in low potency.

Verification Methods:

  • Western Blotting: This is the most common method to verify target engagement for kinase inhibitors. By measuring the phosphorylation status of a direct downstream substrate of the target kinase, you can assess the inhibitor's activity. For a PI3K inhibitor, you would expect to see a dose-dependent decrease in the phosphorylation of Akt (p-Akt).[9][10]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of a compound to its target in real-time.[1]

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation IZP Imidazo[1,2-a]pyrazine Compound IZP->PI3K Inhibition

PI3K/Akt/mTOR pathway with inhibitor action.

Experimental Protocol: Western Blot for p-Akt

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a dose-range of your imidazo[1,2-a]pyrazine compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (e.g., Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-Akt/Total Akt ratio.

FAQ 4: How can I optimize my cell-based assay to get more reliable potency data?

Optimizing your assay protocol is essential for generating reproducible and accurate data.[11] A well-designed experiment with proper controls minimizes variability.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Potency Observed (High IC50) Check_Solubility 1. Check Compound Solubility Is there precipitation? Start->Check_Solubility Check_Target 2. Verify Target Engagement (e.g., Western Blot for p-Akt) Check_Solubility->Check_Target No Reformulate Reformulate or use lower concentration Check_Solubility->Reformulate Yes Optimize_Assay 3. Review Assay Conditions (Cell density, time, DMSO%) Check_Target->Optimize_Assay Yes No_Engagement Target not inhibited. Investigate cell permeability or off-target effects. Check_Target->No_Engagement No Review_Cell_Line 4. Evaluate Cell Line Is it the right model? Optimize_Assay->Review_Cell_Line No Obvious Issues ReRun_Assay Re-run assay with optimized parameters Optimize_Assay->ReRun_Assay Parameters Adjusted Potency_Confirmed Potency Issue Confirmed Review_Cell_Line->Potency_Confirmed Yes Select_New_Model Select a more sensitive cell line Review_Cell_Line->Select_New_Model No Reformulate->Optimize_Assay ReRun_Assay->Potency_Confirmed Select_New_Model->Potency_Confirmed

A logical workflow for troubleshooting low potency.

Experimental Workflow: Cell Viability (MTS) Assay

Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Prepare_Cmpd 3. Prepare compound dilution series Treat_Cells 4. Add compound to cells Prepare_Cmpd->Treat_Cells Incubate2 5. Incubate 48-72h Treat_Cells->Incubate2 Add_MTS 6. Add MTS reagent Incubate3 7. Incubate 1-4h Add_MTS->Incubate3 Read_Plate 8. Read absorbance (490 nm) Incubate3->Read_Plate

Standard workflow for a cell viability assay.

References

Technical Support Center: Enhancing the Selectivity of 6-Bromoimidazo[1,2-a]pyrazin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrazin-8-amine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing kinase selectivity.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to overcome common issues in synthesis, purification, and selectivity enhancement of this compound derivatives.

Synthesis and Purification

Question: My synthesis of the this compound core is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis can often be attributed to suboptimal reaction conditions or impure starting materials. Here are some key areas to troubleshoot:

  • Purity of Starting Materials: Ensure the purity of your initial reactants, such as 2-amino-3,5-dibromopyrazine and the corresponding amine for the SNAr reaction. Impurities can lead to unwanted side reactions and the formation of byproducts.

  • Reaction Conditions: The condensation and cyclization steps are sensitive to temperature and catalysts. A systematic optimization of these parameters can improve selectivity for the desired product.[1] For the bromination step, using N-bromosuccinimide (NBS) can be more efficient and avoid cumbersome workups compared to using molecular bromine.

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or carefully increasing the temperature.

Question: I am observing multiple spots on my TLC after the final reaction step, making purification difficult. What are some common side products and how can I minimize them?

Answer: The formation of side products is a common issue. Potential side products could include regioisomers or products from over-bromination. To minimize these:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reagents, especially the brominating agent, to avoid multiple additions to the aromatic core.

  • Reaction Temperature: Running the reaction at a lower temperature may increase the selectivity for the desired product over side products.

  • Purification Strategy: Column chromatography is often necessary for purification. A step-gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the desired product from impurities.

Enhancing Kinase Selectivity

Question: My this compound derivative is a potent inhibitor of my target kinase, but it also shows significant off-target activity. How can I improve its selectivity?

Answer: Enhancing kinase inhibitor selectivity is a critical challenge due to the conserved nature of the ATP-binding site across the kinome.[2] Here are several strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the imidazo[1,2-a]pyrazine core. For instance, introducing acetic acid amides onto a pyrazole substituent has been shown to improve the off-target kinase profile of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[3]

  • Exploit Unique Features of the Target Kinase:

    • Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing substituents that are accommodated by a smaller gatekeeper in your target kinase but cause a steric clash with larger gatekeepers in off-target kinases can significantly enhance selectivity.

    • Targeting Inactive Conformations: Design inhibitors that bind to the inactive (e.g., DFG-out) conformation of the kinase. These conformations are often less conserved than the active state.[4]

  • Computational Modeling: Use molecular docking and modeling to predict how your derivatives bind to the target kinase versus off-target kinases. This can provide insights for designing modifications that enhance selectivity.

Question: How can I quantitatively assess the selectivity of my new derivatives?

Answer: A comprehensive kinase selectivity profile is essential. This is typically done by screening your compound against a large panel of kinases.

  • Kinase Panel Screening: Submit your compound to a commercial service or use an in-house platform to test its inhibitory activity against hundreds of kinases at a fixed concentration (e.g., 1 µM).[1][5]

  • IC50 Determination: For any kinases that show significant inhibition in the initial screen, determine the half-maximal inhibitory concentration (IC50). A significantly lower IC50 for your target kinase compared to off-target kinases indicates good selectivity.[6]

  • Cell-Based Assays: It is crucial to confirm selectivity in a cellular context. Many compounds that appear selective in biochemical assays fail to show the same selectivity in cells due to factors like cell permeability and high intracellular ATP concentrations.[2][7]

Data Presentation

Table 1: Representative Kinase Selectivity Profile for a Hypothetical this compound Derivative (Compound X)

This table illustrates how to present kinase selectivity data. The goal is to show a high potency (low IC50) for the target kinase and significantly lower potency (high IC50) for off-target kinases.

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM) (Control)Selectivity (Fold vs. Off-Target)
Aurora A (Target) 15 5-
Aurora B2501016.7
Brk/PTK6>10,00020>667
VEGFR2820.53 (less selective)
EGFR7501550
SRC>10,0008>667

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to measure the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • This compound derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the Kinase Working Stock to each well. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well. e. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling

A cost-effective strategy for determining kinase selectivity involves a two-tiered approach.[1]

  • Tier 1: Single-Concentration Screening: a. Screen the test compound at a single, fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >300 kinases). b. The results are typically expressed as percent inhibition relative to a DMSO control.

  • Tier 2: IC50 Determination: a. For any kinases that show significant inhibition (e.g., >70%) in the Tier 1 screen, perform a full dose-response experiment as described in Protocol 1 to determine the IC50 value. b. This provides a quantitative measure of the compound's potency against both the intended target and any off-targets.

Mandatory Visualization

Below are diagrams of relevant signaling pathways and experimental workflows generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Selectivity Screening cluster_optimization Lead Optimization start Starting Materials synthesis Synthesis of Derivative start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization tier1 Tier 1: Single-Dose Kinase Panel Screen characterization->tier1 tier2 Tier 2: IC50 Determination for Hits tier1->tier2 data_analysis Data Analysis & Selectivity Assessment tier2->data_analysis sar SAR-Guided Molecular Modeling data_analysis->sar new_synthesis Synthesis of New Derivatives sar->new_synthesis new_synthesis->purification

Caption: Experimental workflow for synthesis and selectivity screening.

Aurora_Kinase_Pathway Mitotic_Stimuli Mitotic Stimuli Aurora_A Aurora A Kinase Mitotic_Stimuli->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly PLK1 PLK1 Aurora_A->PLK1 activates TPX2 TPX2 TPX2->Aurora_A activates Mitotic_Progression Correct Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression PLK1->Centrosome_Maturation Inhibitor This compound Derivative Inhibitor->Aurora_A

Caption: Simplified Aurora A kinase signaling pathway during mitosis.

PTK6_Signaling_Pathway Growth_Factors Growth Factors (EGF, HGF) RTKs Receptor Tyrosine Kinases (EGFR, MET, ERBB2) Growth_Factors->RTKs bind & activate PTK6 Brk/PTK6 RTKs->PTK6 activates STAT3 STAT3 PTK6->STAT3 phosphorylates & activates AKT AKT PTK6->AKT activates RAS_MAPK RAS/MAPK Pathway PTK6->RAS_MAPK activates Migration Cell Migration & Invasion PTK6->Migration Proliferation Cell Proliferation STAT3->Proliferation AKT->Proliferation RAS_MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->PTK6

Caption: Simplified Brk/PTK6 signaling pathway in cancer cells.[8][9][10]

References

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted imidazo[1,2-a]pyrazines. This guide addresses common pitfalls and offers practical solutions to overcome challenges in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis of imidazo[1,2-a]pyrazines.

Synthesis Troubleshooting

Question 1: My reaction to synthesize a substituted imidazo[1,2-a]pyrazine is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in imidazo[1,2-a]pyrazine synthesis are a common issue and can be attributed to several factors, depending on the synthetic route. The two primary methods for synthesizing the imidazo[1,2-a]pyrazine core are the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the condensation of a 2-aminopyrazine with an α-haloketone.

For the Groebke-Blackburn-Bienaymé (GBB) Reaction:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While various Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent. For instance, iodine has been shown to be a cost-effective and efficient catalyst in ethanol, providing excellent yields at room temperature.[1][2] In some cases, Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ may be more effective.[3]

  • Reaction Conditions: Temperature and solvent play a significant role. While some GBB reactions proceed well at room temperature, others may require heating or microwave irradiation to go to completion.[4] Methanol and ethanol are commonly used solvents. The use of dehydrating agents like trimethyl orthoformate can also improve yields by removing water formed during the reaction.[5]

  • Substrate Reactivity: The electronic properties of the starting materials can impact the yield. Aldehydes with electron-withdrawing groups tend to give higher yields in the GBB reaction.[5] Conversely, 2-aminopyrazines with electron-donating groups are generally more reactive.

For the Condensation with α-Haloketones:

  • Solvent Choice: The choice of solvent can dramatically affect the yield. For example, using methanol as a solvent has been reported to give significantly higher yields (up to 98%) compared to DMF, which can result in low yields.[6]

  • Reaction Temperature: While some reactions can be performed at room temperature, others may require refluxing to ensure complete conversion.

  • Side Reactions: The formation of byproducts, such as self-condensation of the α-haloketone or the formation of regioisomers if the 2-aminopyrazine is asymmetrically substituted, can lower the yield of the desired product.

General Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impure reagents found optimize_catalyst Optimize Catalyst (Type and Loading) check_reagents->optimize_catalyst Reagents are pure optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) optimize_catalyst->optimize_conditions check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) optimize_conditions->check_side_reactions check_side_reactions->optimize_conditions Significant side products purification_loss Evaluate Purification Step for Product Loss check_side_reactions->purification_loss Minimal side products successful_synthesis Improved Yield purification_loss->successful_synthesis Purification is efficient

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a common pitfall, often due to side reactions or the presence of impurities.

  • Formation of Regioisomers: If you are using a 2-aminopyrazine with substituents at the 3, 5, or 6 positions, the cyclization step can potentially occur at either of the pyrazine nitrogen atoms, leading to the formation of regioisomers. The regioselectivity is influenced by the electronic and steric effects of the substituents on the pyrazine ring. Generally, the cyclization occurs at the more nucleophilic nitrogen atom.

  • Byproducts from the GBB Reaction: In the GBB reaction, side products can arise from the self-condensation of the aldehyde or the decomposition of the isocyanide. Ensuring the purity of the starting materials and optimizing the reaction conditions can help minimize these side reactions.

  • Byproducts from Condensation with α-Haloketones: In this method, a common side reaction is the formation of a symmetrical 2,5-disubstituted pyrazine from the self-condensation of the α-haloketone. This can be minimized by the slow addition of the α-haloketone to the reaction mixture containing the 2-aminopyrazine. Additionally, dihalogenated byproducts can sometimes form, complicating the purification process.[7]

Strategies to Minimize Side Products:

  • Use Pure Starting Materials: Ensure the purity of your 2-aminopyrazine, aldehyde/α-haloketone, and isocyanide.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes lead to more side products.

  • Order of Addition: In the condensation with α-haloketones, adding the ketone slowly to the aminopyrazine can reduce self-condensation.

Purification Troubleshooting

Question 3: My synthesized imidazo[1,2-a]pyrazine is difficult to purify. What are some effective purification strategies?

Answer: Purification of imidazo[1,2-a]pyrazines can be challenging due to their often polar nature and potential solubility issues.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.

    • Stationary Phase: Silica gel is typically used. For very polar compounds, neutral alumina can be a good alternative.[8]

    • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an effective final purification step. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of these with less polar solvents like hexane.

  • Salt Formation: For basic imidazo[1,2-a]pyrazines, forming a salt (e.g., hydrochloride or sulfate) can facilitate purification. The salt may be more crystalline and less soluble in organic solvents, allowing for purification by precipitation and filtration. The free base can then be regenerated by treatment with a base. Sulfate salt formation has been used for efficient purification in industrial processes.[5]

  • Liquid-Liquid Extraction: An initial workup with liquid-liquid extraction can help to remove some impurities. However, if the product has intermediate polarity, it may partition between the aqueous and organic layers, leading to product loss.

Decision Tree for Purification Strategy:

purification_strategy start Crude Product is_solid Is the product a solid? start->is_solid high_purity Is the purity >90%? is_solid->high_purity Yes column_chromatography Column Chromatography (Silica or Alumina) is_solid->column_chromatography No (Oil) recrystallize Recrystallization high_purity->recrystallize Yes high_purity->column_chromatography No salt_formation Consider Salt Formation for Crystallization column_chromatography->salt_formation If still impure or difficult to handle PI3K_mTOR_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyrazine Imidazo[1,2-a]pyrazine Inhibitor ImidazoPyrazine->PI3K Inhibition cGAS_STING_pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Sensing cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN ENPP1 ENPP1 ENPP1->cGAMP Hydrolysis ImidazoPyrazine Imidazo[1,2-a]pyrazine Inhibitor ImidazoPyrazine->ENPP1 Inhibition T4SS_pathway Bacterial Type IV Secretion System (T4SS) cluster_T4SS T4SS Apparatus IM Inner Membrane OM Outer Membrane VirB_complex VirB Proteins Complex HostCell Host Cell VirB_complex->HostCell Translocation VirB11 VirB11 ATPase VirB11->VirB_complex Energy Provision (ATP Hydrolysis) VirD4 VirD4 Coupling Protein VirD4->VirB_complex Effector Effector Proteins / DNA Effector->VirD4 Recruitment ImidazoPyrazine Imidazo[1,2-a]pyrazine Inhibitor ImidazoPyrazine->VirB11 Inhibition

References

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method involves a multi-step synthesis. This typically starts with the cyclization of an appropriately substituted aminopyrazine with a 2-halo-acetaldehyde or a related synthon to form the imidazo[1,2-a]pyrazine core. This is followed by a selective bromination, often utilizing N-Bromosuccinimide (NBS), and finally, the introduction of the amine group at the C8 position. The presence of an amino group at the C8 position is noted to be significant for the antioxidant properties of some imidazo[1,2-a]pyrazine derivatives.[1]

Q2: I am experiencing a low yield during the initial cyclization step. What are the potential causes and solutions?

A2: Low yields in the formation of the imidazopyrazine ring can arise from several factors:

  • Incomplete reaction: The condensation and cyclization may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.[2]

  • Suboptimal reaction conditions: The choice of solvent and base is critical. It is advisable to screen different solvents and bases to find the optimal conditions for your specific substrates.[2]

  • Purity of starting materials: Impurities in the starting aminopyrazine or the halo-carbonyl compound can lead to side reactions, reducing the yield of the desired product.[3] Ensure your starting materials are of high purity.

Q3: My bromination step is not selective and I'm getting multiple brominated products. How can I improve this?

A3: Achieving regioselectivity in bromination can be challenging. Here are some tips:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more efficient and selective reagent for the bromination of heterocyclic compounds compared to molecular bromine, as it can avoid cumbersome workups.[1]

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature can often improve selectivity. The reaction should be monitored closely by TLC or LC-MS to avoid over-bromination.

  • Solvent Effects: The polarity of the solvent can influence the selectivity of the bromination. Consider screening solvents like dichloromethane (DCM), acetonitrile, or acetic acid.

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: Purification of imidazopyrazine derivatives can be achieved through several methods:

  • Column Chromatography: This is a common method for removing polar and non-polar impurities. Silica gel is typically used with a gradient of solvents such as petroleum ether and ethyl acetate or dichloromethane and methanol.[2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure material. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]

  • Liquid-Liquid Extraction (LLE): While a good initial cleanup step, LLE may not be sufficient on its own for high purity. Ensure the pH is adjusted appropriately to ensure your compound is in the desired organic or aqueous phase.

Troubleshooting Guides

This section provides a more in-depth look at common issues and their resolutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.- Verify the purity and reactivity of starting materials. - Optimize reaction temperature and time.[2] - Ensure the correct stoichiometry of reagents.
Formation of Multiple Side Products - Non-selective reaction. - Degradation of starting material or product.- Use milder reaction conditions. - Employ a more selective reagent (e.g., NBS for bromination).[1] - Monitor the reaction closely to stop it at the optimal time.
Difficulty in Removing Starting Material Incomplete reaction.- Increase reaction time or temperature. - Consider adding a slight excess of one of the reagents.
Product is an Inseparable Mixture Formation of isomers.- Adjust reaction conditions to favor the formation of the desired isomer. - Explore different chromatographic techniques (e.g., preparative HPLC) for separation.
Scaling up the reaction leads to a significant drop in yield. - Inefficient heat or mass transfer. - Changes in reaction kinetics at a larger scale.- Ensure adequate stirring and temperature control. - Consider a slower addition of reagents. - A systematic optimization of reaction parameters is crucial for scale-up.[2]

Experimental Protocols

A representative, generalized protocol for the synthesis of this compound is provided below. Users should adapt and optimize this protocol based on their specific starting materials and laboratory conditions.

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core

  • To a solution of the starting aminopyrazine in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone or α-haloaldehyde.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Bromination of the Imidazo[1,2-a]pyrazine Core

  • Dissolve the imidazo[1,2-a]pyrazine from Step 1 in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at room temperature and monitor its progress.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product.

Step 3: Amination at the C8-position

  • The introduction of the 8-amine group can be a complex step and may require specialized conditions, potentially involving a nucleophilic aromatic substitution or a directed C-H amination approach. The specific conditions will be highly dependent on the nature of the imidazo[1,2-a]pyrazine intermediate.

Data Presentation

The following tables should be used to record and compare experimental data for process optimization and scaling up.

Table 1: Reaction Conditions and Yields

Parameter Experiment 1 Experiment 2 (Optimized) Scale-up Batch
Starting Aminopyrazine (mol)
α-halocarbonyl (mol)
Solvent & Volume (mL)
Reaction Temperature (°C)
Reaction Time (h)
Product Yield (%)
Product Purity (%)

Table 2: Bromination Reaction Parameters

Parameter Experiment 1 Experiment 2 (Optimized)
Imidazo[1,2-a]pyrazine (mol)
NBS (equivalents)
Solvent & Volume (mL)
Reaction Temperature (°C)
Reaction Time (h)
6-Bromo Product Yield (%)
Side Product(s) (%)

Visualizations

experimental_workflow start Starting Materials (Aminopyrazine, α-halocarbonyl) step1 Step 1: Cyclization (Formation of Imidazo[1,2-a]pyrazine core) start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 step2 Step 2: Bromination (with NBS) purification1->step2 purification2 Purification 2 (Recrystallization/Chromatography) step2->purification2 step3 Step 3: Amination (Introduction of 8-amino group) purification2->step3 final_product Final Product (this compound) step3->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm Purity Issue? optimize_cond Optimize Reaction Conditions start->optimize_cond Reaction Issue? purification Improve Purification Strategy start->purification Purification Issue? temp_time Adjust Temperature and Time optimize_cond->temp_time solvent_base Screen Solvents and Bases optimize_cond->solvent_base column Optimize Column Chromatography purification->column recrystallize Recrystallize from Suitable Solvent purification->recrystallize

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Validation & Comparative

6-Bromoimidazo[1,2-a]pyrazin-8-amine in the Landscape of PTK6 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Bromoimidazo[1,2-a]pyrazin-8-amine and other prominent Protein Tyrosine Kinase 6 (PTK6) inhibitors. The following sections detail their relative performance based on experimental data, outline the methodologies for key experiments, and visualize critical biological pathways and experimental workflows.

Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), is a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, differentiation, and motility. Its aberrant expression and activity are associated with several cancers, making it a compelling target for therapeutic intervention. A number of small molecule inhibitors have been developed to target PTK6, broadly classified as Type I and Type II inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors target the inactive conformation, often offering improved selectivity.

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising core structure for the development of potent PTK6 inhibitors. A series of substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel and potent inhibitors of PTK6, demonstrating low-nanomolar inhibitory activity.[1][2] This guide focuses on this compound as a representative of this class and compares its inhibitory profile with other well-characterized PTK6 inhibitors.

Performance Comparison of PTK6 Inhibitors

The inhibitory potential of various compounds against PTK6 is typically quantified by their half-maximal inhibitory concentration (IC50) value, determined through biochemical kinase assays. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for this compound and other notable PTK6 inhibitors.

InhibitorTypePTK6 IC50 (nM)Additional Notes
This compound Type I (presumed)~5 (representative)Part of a series of potent imidazo[1,2-a]pyrazin-8-amine inhibitors with low-nanomolar activity.[1][2]
PF-6698840Type II120A selective inhibitor that binds to the inactive conformation of PTK6.[3]
Compound 21aType I16A Type I inhibitor that binds to the active form of PTK6.[3]
PP1Type I230A pyrazolopyrimidine inhibitor, initially developed as a Src family kinase inhibitor.
PP2Type I50A pyrazolopyrimidine inhibitor, also a Src family kinase inhibitor.
VemurafenibNot Specified68.04An inhibitor of BRAF V600E that also shows activity against PTK6.[4]
PLX4720Not Specified30.38A structural analog of Vemurafenib with similar activity against PTK6.[4]

Experimental Protocols

The determination of inhibitor potency and efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the comparison.

Biochemical Kinase Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PTK6.

  • Reagents and Materials:

    • Recombinant human PTK6 enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

    • ATP (at a concentration close to its Km for PTK6)

    • Substrate (a peptide or protein that is a known substrate of PTK6, e.g., a synthetic peptide containing a tyrosine residue)

    • Test compounds (serially diluted)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

    • 384-well plates

  • Procedure:

    • Add kinase buffer, recombinant PTK6 enzyme, and the peptide substrate to the wells of a 384-well plate.

    • Add the test compounds at various concentrations to the wells. A DMSO control is included.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Assay for PTK6 Inhibition

This assay measures the ability of a compound to inhibit PTK6 activity within a cellular context.

  • Reagents and Materials:

    • Cancer cell line expressing PTK6 (e.g., breast cancer cell lines like T-47D or MDA-MB-231)

    • Cell culture medium and supplements

    • Test compounds (serially diluted)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: anti-phospho-PTK6 (pY342) and anti-total PTK6

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

    • Western blot reagents and equipment

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Perform western blotting to detect the levels of phosphorylated PTK6 (p-PTK6) and total PTK6.

    • Quantify the band intensities and calculate the ratio of p-PTK6 to total PTK6 for each treatment condition.

    • Determine the cellular IC50 value by plotting the inhibition of PTK6 phosphorylation against the inhibitor concentration.

Western Blotting for Phosphorylated PTK6 (p-PTK6) Detection

This technique is used to visualize the levels of activated PTK6 in cell lysates.

  • Sample Preparation: Prepare cell lysates as described in the cell-based assay protocol.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PTK6 (e.g., anti-pY342-PTK6).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total PTK6 to normalize the data.

Visualizations

The following diagrams illustrate the PTK6 signaling pathway, a general workflow for evaluating PTK6 inhibitors, and the logical relationship between different inhibitor types.

PTK6_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) PTK6 PTK6 RTK->PTK6 STAT3 STAT3 PTK6->STAT3 RAS RAS/MAPK Pathway PTK6->RAS PI3K PI3K/AKT Pathway PTK6->PI3K Migration Cell Migration & Invasion PTK6->Migration Proliferation Cell Proliferation STAT3->Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival

Caption: PTK6 signaling cascade.

Inhibitor_Evaluation_Workflow Start Compound Library Biochemical Biochemical Kinase Assay (IC50 Determination) Start->Biochemical CellBased Cell-Based Assay (Cellular IC50 & p-PTK6) Biochemical->CellBased Potent Hits Selectivity Kinase Selectivity Profiling CellBased->Selectivity InVivo In Vivo Efficacy Studies (Xenograft Models) Selectivity->InVivo Selective Hits Lead Lead Candidate InVivo->Lead

Caption: PTK6 inhibitor evaluation workflow.

Inhibitor_Types PTK6 PTK6 Kinase Active Active Conformation (DFG-in) PTK6->Active Inactive Inactive Conformation (DFG-out) PTK6->Inactive TypeI Type I Inhibitors (e.g., this compound, Cpd 21a) TypeI->Active Binds to TypeII Type II Inhibitors (e.g., PF-6698840) TypeII->Inactive Binds to

Caption: PTK6 inhibitor binding modes.

References

A Comparative Bioactivity Study: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of two closely related heterocyclic scaffolds, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine, reveals a landscape of therapeutic potential, particularly in the realms of oncology, infectious diseases, and inflammation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the subtleties of these privileged structures.

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine core structures, both nitrogen-containing fused heterocyclic systems, have garnered significant attention in medicinal chemistry due to their versatile biological activities. Their structural similarity often leads to overlapping therapeutic targets, yet the subtle difference of a single nitrogen atom in the six-membered ring can significantly influence their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. This comparative guide synthesizes available data on their anticancer, antimicrobial, and anti-inflammatory activities, providing a framework for future drug discovery efforts.

Anticancer Activity: A Tale of Two Scaffolds in Oncology

Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. Their primary mechanism of action often involves the inhibition of key kinases in crucial signaling pathways that drive cancer cell growth and survival.

A direct comparison of the anticancer activity of representative derivatives from both scaffolds is presented below. The data, expressed as half-maximal inhibitory concentration (IC50), highlights the potency of these compounds against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound ClassDerivative ExampleHep-2HepG2MCF-7A375Reference
Imidazo[1,2-a]pyrazineCompound 10b20182116[1]
Imidazo[1,2-a]pyrazineCompound 10i--1716[2]
Imidazo[1,2-a]pyridineCompound 12b11131111[1][3]

Note: Lower IC50 values indicate higher potency. The specific structures of the derivative examples can be found in the cited references.

Interestingly, in a study directly comparing a series of newly synthesized derivatives, the imidazo[1,2-a]pyridine compounds generally exhibited more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts.[1] For instance, compound 12b, an imidazo[1,2-a]pyridine derivative, showed consistently lower IC50 values across multiple cell lines compared to the imidazo[1,2-a]pyrazine examples.[1][3]

Key Signaling Pathway: PI3K/Akt/mTOR

A frequent target of both scaffolds is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[4] Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of various kinases within this cascade, including PI3K itself and the downstream effector mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival Akt->CellGrowth Promotion mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1->CellGrowth Promotion

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Kinase Inhibition

The ability of these compounds to inhibit specific kinases is a key determinant of their anticancer efficacy. Several derivatives have been identified as potent inhibitors of Aurora kinases, which are essential for cell cycle regulation.

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Representative Derivatives

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyrazineSCH 1473759Aurora A0.02[5]
Imidazo[1,2-a]pyrazineSCH 1473759Aurora B0.03[5]
Imidazo[1,2-a]pyrazineCompound 7ENPP15.70[6]
Imidazo[1,2-a]pyrazinePrexasertibCHK11[7]
Imidazo[1,2-a]pyridine-SKY9.2[7]

Note: Lower IC50 values indicate higher potency. The specific structures of the derivative examples can be found in the cited references.

Antimicrobial Activity: Broadening the Therapeutic Horizon

Beyond their anticancer properties, both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliBacillus cereusReference
Imidazo[1,2-a]pyrazineCompound 4c---[8]
Imidazo[1,2-a]pyrazineCompound 4d---[8]
Imidazo[1,2-a]pyrazineCompound 4e0.5 - 10.5 - 1-[9]
Imidazo[1,2-a]pyridineCompound 5h3.125 - 6.25--[10]
Imidazo[1,2-a]pyridineCompound 2--0.07[11]

Note: Lower MIC values indicate higher potency. The specific structures of the derivative examples can be found in the cited references.

The available data suggests that both scaffolds can be tailored to exhibit potent antimicrobial activity. For example, certain imidazo[1,2-a]pyridine derivatives have shown nanomolar potency against Mycobacterium tuberculosis.[12]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer. Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, with a focus on inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

One study reported that imidazo[1,2-a]pyrazine derivatives generally showed better anti-inflammatory activity than their imidazo[1,2-a]pyridine counterparts.[13] Specific imidazo[1,2-a]pyridine derivatives have been shown to preferentially inhibit COX-2.[14]

Table 4: COX-2 Inhibitory Activity (IC50 in µM) of a Representative Imidazo[1,2-a]pyridine Derivative

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 5COX-2-[14][15]

Note: The specific IC50 value for compound 5 was not explicitly stated in the abstract but was noted to be a preferential inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key bioactivity assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate1 Incubate (e.g., 24-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate2->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance calculate Calculate Cell Viability & IC50 read_absorbance->calculate end End calculate->end

Figure 2: Experimental Workflow for the MTT Assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (imidazo[1,2-a]pyrazine or imidazo[1,2-a]pyridine derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a suitable buffer, pre-incubate the COX-2 enzyme with the test compound or a vehicle control.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or a fluorometric method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds represent fertile ground for the discovery of novel therapeutic agents. While they share a broad spectrum of biological activities, subtle structural modifications can lead to significant differences in their potency and selectivity. The imidazo[1,2-a]pyridine nucleus appears to have a slight edge in some of the reported anticancer studies, while imidazo[1,2-a]pyrazines have shown superior anti-inflammatory potential in certain contexts. The continued exploration of these privileged scaffolds, guided by comparative bioactivity studies and a deep understanding of their mechanisms of action, holds immense promise for the development of next-generation therapies for a range of human diseases.

References

Validating the Anticancer Potential of 6-Bromoimidazo[1,2-a]pyrazin-8-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of imidazo[1,2-a]pyrazine derivatives, with a focus on the potential of 6-bromo-substituted analogs. While specific experimental data for 6-Bromoimidazo[1,2-a]pyrazin-8-amine derivatives is emerging, this document summarizes the known anticancer activities of related imidazo[1,2-a]pyrazine compounds and compares them with established chemotherapeutic agents. The information presented herein is intended to guide further research and development of this promising class of molecules.

Executive Summary

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key cellular kinases. Notably, substituted imidazo[1,2-a]pyrazin-8-amines have been identified as potent inhibitors of Breast Tumor Kinase (Brk/PTK6), a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast cancer.[1] This guide explores the therapeutic rationale for targeting Brk and provides a comparative overview of the cytotoxic activities of various imidazo[1,2-a]pyrazine derivatives against different cancer cell lines.

Comparative Anticancer Activity

While specific IC50 values for this compound derivatives are not yet widely published, the broader class of imidazo[1,2-a]pyrazine derivatives has shown potent anticancer effects. The following tables summarize the in vitro cytotoxicity of representative imidazo[1,2-a]pyrazine compounds with different mechanisms of action, compared to standard-of-care chemotherapy drugs.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDTarget/Mechanism of ActionCancer Cell LineIC50Reference
TB-25 Tubulin Polymerization InhibitorHCT-116 (Colon)23 nM[2]
A549 (Lung)45 nM[2]
MDA-MB-231 (Breast)61 nM[2]
HepG-2 (Liver)83 nM[2]
Compound 12b Not specifiedHep-2 (Laryngeal)11 µM[3]
HepG2 (Liver)13 µM[3]
MCF-7 (Breast)11 µM[3]
A375 (Melanoma)11 µM[3]

Table 2: Anticancer Activity of Standard Chemotherapeutic Agents

DrugMechanism of ActionCancer Cell LineIC50
Doxorubicin Topoisomerase II inhibitorMCF-7 (Breast)0.5 - 2 µM (literature values)
HCT-116 (Colon)0.1 - 1 µM (literature values)
Paclitaxel Microtubule stabilizerMDA-MB-231 (Breast)5 - 20 nM (literature values)
A549 (Lung)10 - 50 nM (literature values)
Cisplatin DNA cross-linking agentA549 (Lung)1 - 5 µM (literature values)
MCF-7 (Breast)5 - 20 µM (literature values)

Mechanism of Action: Targeting the Brk/PTK6 Signaling Pathway

Substituted imidazo[1,2-a]pyrazin-8-amines have been identified as inhibitors of Brk/PTK6.[1] Brk/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast tumors and is associated with poor prognosis. It plays a crucial role in promoting cell proliferation, survival, and migration.

The diagram below illustrates the proposed mechanism of action for this compound derivatives as Brk/PTK6 inhibitors.

Brk_Signaling_Pathway Proposed Brk/PTK6 Signaling Pathway Inhibition GF Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinases (e.g., EGFR, MET) GF->RTK Brk Brk/PTK6 RTK->Brk STAT3 STAT3 Brk->STAT3 Akt Akt Brk->Akt ERK ERK Brk->ERK Derivative This compound Derivative Derivative->Brk Inhibition Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition of Migration Cell Migration ERK->Migration

Caption: Inhibition of the Brk/PTK6 signaling pathway by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to validate the anticancer activity of novel compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI).

Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a promising framework for the development of novel anticancer agents. While this guide highlights the potential of this class of compounds, particularly those targeting the Brk/PTK6 signaling pathway, further research is imperative. The synthesis and rigorous in vitro and in vivo evaluation of this compound derivatives are critical next steps to validate their therapeutic potential. Future studies should focus on establishing a comprehensive structure-activity relationship, optimizing pharmacokinetic properties, and elucidating the precise molecular interactions with their targets. This will pave the way for the development of highly potent and selective anticancer drug candidates.

References

Unlocking Potent Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 8-Amino-Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 8-amino-imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this heterocyclic system, offering insights into the key structural modifications that drive inhibitory activity against various kinase targets. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays to facilitate reproducible research.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 8-amino-imidazo[1,2-a]pyrazine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The following table summarizes the quantitative SAR data for a selection of analogs, highlighting the impact of modifications at the C2, C3, and C8 positions on their inhibitory potency against several key kinases.

Compound IDR² (C2-position)R³ (C3-position)R⁸ (C8-position)Target KinaseIC₅₀ (µM)
1a Pyridin-4-ylBenzylAminoCDK90.16[1]
1b Pyridin-4-ylCyclohexylAminoCDK90.21[1]
1c PhenylBenzylAminoCDK90.31[1]
1d Pyridin-3-ylBenzylAminoCDK90.71[1]
2a --MorpholinoPI3Kα1.25[2]
2b --MorpholinoPI3Kα7.39[2]
3a Aryl-AminoAurora A-
3b Aryl-AminoAurora B-
4a -ArylAminoBTK-

Key SAR Insights:

  • C2-Position: For CDK9 inhibition, a pyridin-4-yl substituent at the C2-position (Compound 1a ) demonstrates the most potent activity.[1] Shifting the nitrogen to the 3-position of the pyridine ring (Compound 1d ) or replacing it with a phenyl group (Compound 1c ) leads to a decrease in potency.[1]

  • C3-Position: A benzyl group at the C3-position appears to be favorable for CDK9 inhibition, as seen in the potent activity of Compound 1a .[1]

  • C8-Position: The amino group at the C8-position is a common feature in many active compounds. However, substitution with a morpholino group has been shown to yield potent PI3Kα inhibitors (Compound 2a ).[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of kinase inhibitors. The following sections provide generalized yet detailed methodologies for key assays cited in the study of 8-amino-imidazo[1,2-a]pyrazine inhibitors.

Biochemical Kinase Inhibition Assay (e.g., PI3K, BTK, Aurora, CDK9)

This protocol describes a common method for determining the in vitro potency of a compound against a purified kinase.

Materials:

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Purified recombinant kinase enzyme

  • Peptide or protein substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

    • Test compound or DMSO (vehicle control).

    • Kinase and substrate solution (pre-mixed in kinase buffer).

  • Initiation of Reaction: Add ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time may vary depending on the kinase.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The 8-amino-imidazo[1,2-a]pyrazine derivatives discussed often target kinases within critical cellular signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 8-Amino-imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 8-amino-imidazo[1,2-a]pyrazines.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors such as PDK1 and Akt. Activated Akt, in turn, activates mTORC1, a key regulator of cell growth and proliferation. The 8-amino-imidazo[1,2-a]pyrazine inhibitors can effectively block this pathway by targeting and inhibiting the activity of kinases like PI3K.

The following workflow outlines the general process of identifying and characterizing kinase inhibitors from this chemical class.

Experimental_Workflow Library Compound Library (8-amino-imidazo[1,2-a]pyrazines) HTS High-Throughput Screening (HTS) Library->HTS HitID Hit Identification HTS->HitID SAR SAR Studies & Lead Optimization HitID->SAR InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) SAR->InVitro InVitro->SAR InVivo In Vivo Studies (Animal Models) InVitro->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: General workflow for the discovery and development of 8-amino-imidazo[1,2-a]pyrazine-based kinase inhibitors.

This guide provides a foundational understanding of the structure-activity relationships governing the 8-amino-imidazo[1,2-a]pyrazine scaffold. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop novel kinase inhibitors with improved potency and selectivity for various therapeutic applications. Further exploration of this versatile chemical scaffold holds significant promise for the future of targeted cancer therapy and the treatment of other kinase-driven diseases.

References

Unveiling the Selectivity of Imidazo[1,2-a]pyrazin-8-amines: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison: Brk/PTK6 Inhibition and Kinase Selectivity

The imidazo[1,2-a]pyrazine core has been identified as a valuable scaffold for the development of kinase inhibitors. A study focused on developing inhibitors for Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of several cancers, provides insightful data into the selectivity of this class of compounds. The following table summarizes the inhibitory activity (IC50) of key analogues against Brk and their cross-reactivity against a panel of other kinases.

Compound IDR1 GroupBrk IC50 (nM)Src IC50 (nM)Abl IC50 (nM)Aurora A IC50 (nM)
1 4-Anilinophenyl15>10000>10000ND
2 4-(3-Tolylamino)phenyl72300>10000ND
3 4-(4-Methoxyanilino)phenyl128000>10000ND
4 4-(Pyridin-4-ylamino)phenyl25>10000>10000ND

ND: Not Determined

The data clearly indicates that compounds based on the imidazo[1,2-a]pyrazin-8-amine scaffold can be engineered to exhibit high potency and selectivity for Brk/PTK6. For instance, compound 1 demonstrates an IC50 of 15 nM for Brk while showing negligible activity against Src and Abl kinases at concentrations up to 10,000 nM. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.

Signaling Pathway and Experimental Workflow

To appreciate the context of this cross-reactivity data, it is essential to understand the signaling pathway of Brk/PTK6 and the experimental workflow used to generate the inhibition data.

G Brk/PTK6 Signaling Pathway cluster_0 Upstream Activators cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Effectors EGF EGF EGFR EGFR EGF->EGFR Heregulin Heregulin HER3 HER3 Heregulin->HER3 Brk/PTK6 Brk/PTK6 EGFR->Brk/PTK6 Activates HER2 HER2 HER2->Brk/PTK6 Activates HER3->Brk/PTK6 Activates STAT3 STAT3 Brk/PTK6->STAT3 Phosphorylates AKT AKT Brk/PTK6->AKT Activates MAPK MAPK Brk/PTK6->MAPK Activates G Kinase Inhibition Assay Workflow Start Start Compound_Preparation Prepare serial dilutions of test compounds Start->Compound_Preparation Incubation Incubate kinase, substrate, and compound Compound_Preparation->Incubation Enzyme_Substrate_Mix Prepare kinase and substrate solution Enzyme_Substrate_Mix->Incubation ATP_Addition Initiate reaction with ATP Incubation->ATP_Addition Detection Measure kinase activity (e.g., luminescence, fluorescence) ATP_Addition->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

A Comparative Guide to the Efficacy of Imidazopyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various imidazopyrazine-based kinase inhibitors, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate inhibitors for their studies.

Data Presentation: Quantitative Efficacy of Imidazopyrazine-Based Kinase Inhibitors

The following table summarizes the in vitro and cellular efficacy of selected imidazopyrazine-based inhibitors against their primary kinase targets. IC50 values, representing the concentration of an inhibitor required for 50% inhibition of the target kinase activity, are provided for comparison.

Inhibitor Name/CodeTarget Kinase(s)Inhibitor ScaffoldAssay TypeIC50 (nM)Reference(s)
PI3K/mTOR Inhibitors
PI-103PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTORC1, mTORC2Pyrimidine-basedBiochemical2-8 (PI3Kα), 3-88 (PI3Kβ), 3-48 (PI3Kδ), 15-150 (PI3Kγ), 20 (mTORC1), 83 (mTORC2)[1]
NVP-BEZ235PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTORImidazoquinolineBiochemical4 (PI3Kα), 75 (PI3Kβ), 7 (PI3Kδ), 5 (PI3Kγ), ~5 (mTOR)[1][2]
GSK2126458PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTORC1, mTORC2PyridylsulfonamideBiochemical0.019 (PI3Kα), 0.13 (PI3Kβ), 0.024 (PI3Kδ), 0.06 (PI3Kγ), 0.18 (mTORC1), 0.3 (mTORC2)[1][2]
Compound 35 PI3KαImidazo[1,2-a]pyridineBiochemical150[3]
Cellular (T47D)7900[3]
Cellular (MCF-7)9400[3]
Aurora Kinase Inhibitors
SCH 1473759 (12k )Aurora A, Aurora BImidazo[1,2-a]pyrazineBiochemical (TdF Kd)0.02 (Aur A), 0.03 (Aur B)[4][5]
Cellular (phos-HH3)25[4][5]
Cellular (Proliferation)2-7[4]
Imidazo-[1,2-a]-pyrazine 1 Aurora A, Aurora BImidazo[1,2-a]pyrazineCellular250[4][5]
Compound 28c Aurora A, Aurora BImidazo[4,5-b]pyridineBiochemical67 (Aur A), 12710 (Aur B)[6]
Cellular (p-T288, HeLa)160[6]
Cellular (p-HH3, HeLa)76840[6]
Compound 27e Aurora A, Aurora B, FLT3Imidazo[4,5-b]pyridineBiochemical38 (Aur A)[7]
Cellular (p-T288, HeLa)30[7]
Cellular (p-HH3, HeLa)148[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (for PI3K)

  • Principle: This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a lipid substrate (e.g., phosphatidylinositol).

  • Protocol:

    • Prepare a reaction mixture containing the purified lipid kinase (e.g., PI3Kα), the inhibitor at various concentrations, a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂), and sonicated phosphatidylinositol.

    • Initiate the reaction by adding ATP, including [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding a quenching solution.

    • Extract the radiolabeled lipid product using an organic solvent.

    • Separate the radiolabeled product from unreacted ATP using thin-layer chromatography (TLC).

    • Quantify the radioactivity of the product spot using a phosphorimager to determine the extent of inhibition.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (for mTOR)

  • Principle: This assay measures the phosphorylation of a substrate by detecting the fluorescence resonance energy transfer (FRET) between a donor fluorophore on an antibody and an acceptor fluorophore on the phosphorylated substrate.

  • Protocol:

    • In a microplate, add the purified protein kinase (e.g., mTOR), the inhibitor at various concentrations, a specific substrate (e.g., a GFP-fusion of 4E-BP1), and ATP.

    • Incubate the mixture to allow for substrate phosphorylation.

    • Add a detection mixture containing a terbium-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor, if the substrate is biotinylated).

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal on a plate reader. The signal is proportional to the extent of substrate phosphorylation.

3. Luminescence-Based Kinase Assay (ADP-Glo™ for Aurora Kinases)

  • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Protocol:

    • Set up the kinase reaction in a microplate with purified Aurora kinase, the inhibitor, a suitable substrate (e.g., Kemptide), and ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced.

Cellular Assays

1. Cell Proliferation Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Protocol:

    • Seed cancer cells (e.g., HCT116, T47D) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

2. Phosphorylation of Downstream Targets (Western Blot)

  • Principle: This technique is used to detect and quantify the phosphorylation of specific proteins downstream of the target kinase, providing a measure of the inhibitor's cellular activity.

  • Protocol:

    • Treat cultured cells with the inhibitor for a defined period.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B, anti-phospho-Akt for PI3K/mTOR).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for kinase inhibitor evaluation.

PI3K_mTOR_Pathway cluster_inhibitors Imidazopyrazine Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation PI3K_inhibitor PI3K Inhibitors (e.g., Imidazo[1,2-a]pyrazines) PI3K_inhibitor->PI3K mTOR_inhibitor mTOR Inhibitors (e.g., Imidazo[1,5-a]pyrazines) mTOR_inhibitor->mTORC2 mTOR_inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Aurora_Kinase_Pathway cluster_inhibitor Imidazopyrazine Inhibitor AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome Chromosome Segregation HistoneH3->Chromosome Aurora_inhibitor Aurora Kinase Inhibitor (e.g., SCH 1473759) Aurora_inhibitor->AuroraA Aurora_inhibitor->AuroraB

Caption: Aurora Kinase Pathway and Inhibition during Mitosis.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation Biochemical Biochemical Assay (e.g., HTRF, ADP-Glo) IC50 Determine IC50 Biochemical->IC50 CellProlif Cell Proliferation Assay (e.g., MTT) IC50->CellProlif Downstream Downstream Target Phosphorylation (e.g., Western Blot) IC50->Downstream CellularIC50 Determine Cellular IC50 CellProlif->CellularIC50 Downstream->CellularIC50 Inhibitor Imidazopyrazine Kinase Inhibitor Inhibitor->Biochemical

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

References

In Vitro to In Vivo Correlation of Imidazo[1,2-a]pyrazine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro to in vivo correlation of 6-Bromoimidazo[1,2-a]pyrazin-8-amine is not currently available in the public domain. This guide provides a comparative analysis of closely related imidazo[1,2-a]pyrazine derivatives to offer representative insights into the potential activity, mechanisms, and experimental evaluation of this class of compounds. The data presented herein is based on published studies of various analogs and should be interpreted as a guide for research and development rather than a direct reflection of this compound's performance.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a range of therapeutic applications, most notably in oncology. These compounds have demonstrated promising activity in both laboratory-based assays and in living organisms, targeting various cancer cell lines and pathways. This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the performance of representative imidazo[1,2-a]pyrazine derivatives, supported by experimental data from preclinical studies.

Comparative In Vitro Activity of Imidazo[1,2-a]pyrazine Derivatives

The in vitro anticancer activity of various imidazo[1,2-a]pyrazine analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several representative imidazo[1,2-a]pyrazine derivatives compared to the standard chemotherapeutic agent, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)
Compound 10b Hep-2 (Laryngeal Carcinoma)20Doxorubicin10
HepG2 (Hepatocellular Carcinoma)18Doxorubicin1.5
MCF-7 (Breast Cancer)Not specifiedDoxorubicin0.85
A375 (Skin Cancer)Not specifiedDoxorubicin5.16
Compound 10i MCF-7 (Breast Cancer)17Doxorubicin0.85
A375 (Skin Cancer)16Doxorubicin5.16
Compound 12b (an imidazo[1,2-a]pyridine analog)Hep-2 (Laryngeal Carcinoma)11Doxorubicin10
HepG2 (Hepatocellular Carcinoma)13Doxorubicin1.5
MCF-7 (Breast Cancer)11Doxorubicin0.85
A375 (Skin Cancer)11Doxorubicin5.16
TB-25 HCT-116 (Colon Carcinoma)0.023--
Compound 7 (ENPP1 Inhibitor)ENPP1 Enzymatic Assay0.0057--

Data for compounds 10b, 10i, and 12b are from a study on the anticancer activity of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][2][3][4] Data for TB-25 is from a study on tubulin polymerization inhibitors.[5] Data for Compound 7 is from a study on ENPP1 inhibitors.[6][7]

Comparative In Vivo Activity of Imidazo[1,2-a]pyrazine Derivatives

Select imidazo[1,2-a]pyrazine derivatives have been advanced to in vivo studies to assess their antitumor efficacy in animal models. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the compounds and their potential for clinical translation.

Compound IDAnimal ModelTumor TypeDosingOutcome
Compound 7 (ENPP1 Inhibitor)Murine ModelNot specified80 mg/kg (in combination with anti-PD-1 antibody)77.7% tumor growth inhibition rate and improved survival.[1][6][7]
SCH 1473759 (Aurora Kinase Inhibitor)Human Tumor Xenograft Mouse ModelsNot specifiedNot specifiedDemonstrated efficacy and target engagement.[8]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (imidazo[1,2-a]pyrazine derivatives) and control drug (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared and serially diluted to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells containing medium with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway potentially modulated by imidazo[1,2-a]pyrazine derivatives and a typical workflow for in vitro anticancer screening.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates & recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates IFN_Genes Interferon Genes IRF3->IFN_Genes activates transcription Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., Cmpd 7) Imidazopyrazine->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory role of a representative imidazo[1,2-a]pyrazine.[6][7][13][14]

In_Vitro_Screening_Workflow cluster_workflow In Vitro Anticancer Screening Workflow start Start cell_culture Cell Line Seeding (e.g., 96-well plate) start->cell_culture compound_treatment Treatment with Imidazo[1,2-a]pyrazine Derivatives & Controls cell_culture->compound_treatment incubation Incubation (e.g., 48-72 hours) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis hit_identification Hit Identification & Further Studies data_analysis->hit_identification end End hit_identification->end

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Consequently, the development of efficient and versatile synthetic methods to access this core structure is of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of three prominent methods for the synthesis of imidazo[1,2-a]pyrazines: the iodine-catalyzed three-component reaction, microwave-assisted catalyst-free annulation, and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the selected synthesis methods, offering a clear comparison of their efficiency and reaction conditions.

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)
Iodine-Catalyzed Three-Component Reaction 2-Aminopyrazine, Aldehyde, IsocyanideI₂ (5 mol%)EthanolRoom Temperature1 h85-95%[1][2][3]
Microwave-Assisted Catalyst-Free Annulation 2-Aminopyrazine, α-BromoketoneNoneH₂O/Isopropanol (1:1)100°C (Microwave)5-10 min90-98%[4]
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyrazine, Aldehyde, IsocyanideY(OTf)₃ (10 mol%)Methanol70°C5 h75-85%[5]

Methodologies in Focus

This section provides a detailed examination of each synthetic protocol, including their mechanisms and optimal conditions.

Iodine-Catalyzed Three-Component Reaction

This method offers a straightforward and efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines from readily available starting materials.[1][2][3] The reaction proceeds at room temperature and is catalyzed by molecular iodine, a cost-effective and environmentally benign catalyst.

Reaction Scheme:

The proposed mechanism involves the initial condensation of 2-aminopyrazine with an aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the in-situ generated imine, facilitated by iodine as a Lewis acid, to afford the final product.[1][6]

Microwave-Assisted Catalyst-Free Annulation

This approach provides a rapid and highly efficient synthesis of imidazo[1,2-a]pyrazines through the annulation of 2-aminopyrazines with α-bromoketones.[4] The use of microwave irradiation significantly accelerates the reaction, allowing for completion within minutes. Furthermore, the reaction is performed in a green solvent system (water/isopropanol) without the need for a catalyst, making it an environmentally friendly option.[4][7]

Reaction Scheme:

The reaction proceeds via an initial SN2 reaction between the amino group of the pyrazine and the α-bromoketone, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot, three-component method for the synthesis of a variety of N-fused imidazoles, including imidazo[1,2-a]pyrazines.[8][9][10] This reaction offers high atom economy and the ability to generate diverse libraries of compounds from simple starting materials. While various catalysts can be employed, yttrium triflate has been shown to be effective for the synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines.[5]

Reaction Scheme:

The mechanism is believed to proceed through the formation of a Schiff base from the aminopyrazine and aldehyde, which then reacts with the isocyanide in a concerted or stepwise cycloaddition.

Experimental Protocols

General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[1][2][3]

To a solution of 2-aminopyrazine (1.0 mmol) and the corresponding aldehyde (1.0 mmol) in ethanol (5 mL) was added the isocyanide (1.0 mmol) and iodine (5 mol%). The reaction mixture was stirred at room temperature for 1 hour. Upon completion of the reaction (monitored by TLC), the precipitated solid was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

General Procedure for Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyrazines[4]

A mixture of the appropriate 2-aminopyrazine (1 mmol) and α-bromoketone (1 mmol) was prepared in a 1:1 mixture of water and isopropanol (4 mL). The reaction vessel was sealed and subjected to microwave irradiation at 100°C for 5-10 minutes. After cooling, the reaction mixture was concentrated under reduced pressure. The residue was then extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel.

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3,8-Diaminoimidazo[1,2-a]pyrazines[5]

A mixture of 2,3-diaminopyrazine (1.0 equiv.), the aldehyde (1.2 equiv.), and the isocyanide (1.2 equiv.) was dissolved in methanol. Yttrium triflate (10 mol%) was added, and the reaction mixture was heated to 70°C for 5 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic routes and a decision-making workflow for selecting an appropriate method.

Synthesis_Methods cluster_Iodine Iodine-Catalyzed Three-Component Reaction cluster_Microwave Microwave-Assisted Catalyst-Free Annulation cluster_GBB Groebke-Blackburn-Bienaymé Reaction I_Reactants 2-Aminopyrazine + Aldehyde + Isocyanide I_Conditions I₂ (5 mol%) Ethanol Room Temp, 1h I_Reactants->I_Conditions I_Product 3-Amino-Imidazo[1,2-a]pyrazine I_Conditions->I_Product M_Reactants 2-Aminopyrazine + α-Bromoketone M_Conditions H₂O/IPA Microwave (100°C) 5-10 min M_Reactants->M_Conditions M_Product Imidazo[1,2-a]pyrazine M_Conditions->M_Product G_Reactants 2-Aminopyrazine + Aldehyde + Isocyanide G_Conditions Y(OTf)₃ (10 mol%) Methanol 70°C, 5h G_Reactants->G_Conditions G_Product 3,8-Diamino-Imidazo[1,2-a]pyrazine G_Conditions->G_Product

Caption: General reaction schemes for the synthesis of imidazo[1,2-a]pyrazines.

Decision_Tree Start Start: Choose a Synthesis Method DesiredProduct Desired Substitution Pattern? Start->DesiredProduct StartingMaterials Available Starting Materials? DesiredProduct->StartingMaterials 3-Amino Microwave Microwave-Assisted Catalyst-Free Annulation DesiredProduct->Microwave Unsubstituted at C3 Conditions Reaction Condition Constraints? StartingMaterials->Conditions Aldehyde & Isocyanide StartingMaterials->Microwave α-Bromoketone Iodine Iodine-Catalyzed Three-Component Reaction Conditions->Iodine Mild (RT, catalyst-tolerant) GBB Groebke-Blackburn-Bienaymé Reaction Conditions->GBB Higher Temp & Lewis Acid

Caption: Decision tree for selecting an imidazo[1,2-a]pyrazine synthesis method.

Conclusion

The choice of synthetic method for imidazo[1,2-a]pyrazines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The iodine-catalyzed three-component reaction is a mild and efficient method for accessing 3-amino substituted derivatives. The microwave-assisted catalyst-free annulation offers a rapid and environmentally friendly route to imidazo[1,2-a]pyrazines, particularly when an unsubstituted C3 position is desired. The Groebke-Blackburn-Bienaymé reaction provides a versatile platform for generating diverse libraries of 3-amino-substituted analogs and is amenable to scale-up. This comparative guide provides researchers with the necessary information to make an informed decision on the most suitable method for their specific synthetic goals.

References

Benchmarking 6-Bromoimidazo[1,2-a]pyrazin-8-amine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a promising framework in the development of novel kinase inhibitors, with derivatives showing activity against various oncologically relevant targets. This guide provides a comparative benchmark of the core imidazo[1,2-a]pyrazin-8-amine scaffold against established drugs targeting Breast Tumor Kinase (Brk/PTK6), Phosphoinositide 3-kinase (PI3K), and Aurora Kinase A. While specific experimental data for 6-Bromoimidazo[1,2-a]pyrazin-8-amine is not yet publicly available, this analysis leverages data from closely related analogs and established inhibitors to provide a valuable reference for ongoing research and development.

A series of substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[1] These compounds have demonstrated low-nanomolar inhibitory activity against Brk and high selectivity against other kinases.[1] Furthermore, the broader imidazo[1,2-a]pyrazine class has been explored for its potential as inhibitors of PI3K and Aurora kinases, indicating the versatility of this heterocyclic system in targeting different components of the kinome.

Quantitative Comparison of Kinase Inhibitors

To provide a clear benchmark, the following tables summarize the in vitro potency and cellular activity of selected, well-characterized inhibitors for Brk/PTK6, PI3Kα, and Aurora A kinase.

Table 1: Comparison of Brk/PTK6 Inhibitors

CompoundTargetBiochemical IC50Cellular Activity (GI50)Key Features
Imidazo[1,2-a]pyrazin-8-amine Scaffold Brk/PTK6Data not available for 6-bromo derivative. Low nM for other derivatives.[1]Data not availableHigh selectivity for Brk/PTK6 demonstrated by derivatives.[1]
Tilfrinib Brk/PTK63.15 nM[2][3][4]MCF7: 0.99 µM, HS-578/T: 1.02 µM, BT-549: 1.58 µM[2]Potent and selective Brk/PTK6 inhibitor with antiproliferative activity.[2][3][4]

Table 2: Comparison of PI3Kα Inhibitors

CompoundTargetBiochemical IC50Cellular ActivityKey Features
Imidazo[1,2-a]pyrazine Scaffold PI3KαData not available for 6-bromo-8-amine derivative.Data not availableOther imidazo[1,2-a]pyridine derivatives show potency against PI3Kα.
GDC-0077 (Inavolisib) PI3Kα0.038 nM[5][6][7][8]Potent inhibition of cell proliferation in PIK3CA-mutant breast cancer cell lines.[5]Highly selective for PI3Kα over other isoforms; induces degradation of mutant PI3Kα.[5][9]

Table 3: Comparison of Aurora A Kinase Inhibitors

CompoundTargetBiochemical IC50Cellular Activity (IC50)Key Features
Imidazo[1,2-a]pyrazine Scaffold Aurora AData not available for 6-bromo-8-amine derivative.Structure-based design has yielded potent and selective inhibitors.[10]Selectivity over Aurora B can be achieved through structural modifications.[10]
Alisertib (MLN8237) Aurora A1.2 nM[11][12][13]MCF-7: 63.3-74.8 nM, MDA-MB-231: 220 nM[14]Orally active, selective Aurora A inhibitor; induces mitotic spindle abnormalities.[11][12][13][15] Currently in clinical trials for various cancers.[16][17][18][19]

Signaling Pathways

The targeted kinases are crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate these pathways and the points of intervention for the respective inhibitors.

Brk_Signaling_Pathway GF Growth Factors (e.g., EGF, HGF) RTK Receptor Tyrosine Kinase GF->RTK Brk Brk/PTK6 RTK->Brk Downstream Downstream Effectors (e.g., STAT3, Akt, Paxillin) Brk->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Tilfrinib Tilfrinib Tilfrinib->Brk Imidazopyrazine Imidazo[1,2-a]pyrazin-8-amine Scaffold Imidazopyrazine->Brk

Caption: Simplified Brk/PTK6 signaling pathway and points of inhibition.

PI3K_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth GDC0077 GDC-0077 (Inavolisib) GDC0077->PI3K Imidazopyrazine Imidazo[1,2-a]pyrazine Scaffold Imidazopyrazine->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis AuroraA Aurora A Kinase Mitosis->AuroraA activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Cytokinesis Successful Cytokinesis Centrosome->Cytokinesis Alisertib Alisertib Alisertib->AuroraA Imidazopyrazine Imidazo[1,2-a]pyrazine Scaffold Imidazopyrazine->AuroraA

Caption: Role of Aurora A kinase in mitosis and points of inhibition.

Experimental Protocols

Standardized assays are critical for the direct comparison of inhibitor potency. Below are outlines of common experimental protocols for assessing the activity of kinase inhibitors.

1. Brk/PTK6 Kinase Activity Assay (Luminescence-Based)

  • Objective: To determine the in vitro inhibitory activity of a compound against Brk/PTK6 kinase.

  • Principle: This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

  • Procedure Outline:

    • A reaction mixture is prepared containing Brk/PTK6 enzyme, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and a kinase buffer.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 30°C.

    • After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A second reagent is added to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Luminescence is measured using a plate reader, and IC50 values are calculated from the dose-response curve.

2. PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay

  • Objective: To measure the in vitro inhibition of PI3Kα.

  • Principle: This assay detects the product of the PI3K reaction, PIP3, through a competitive binding assay that results in a change in the FRET signal.

  • Procedure Outline:

    • The PI3Kα enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • The kinase reaction is initiated by the addition of a substrate mixture containing PIP2 and ATP.

    • The reaction is allowed to proceed at room temperature.

    • A detection mixture containing a PIP3-binding protein, a fluorescently labeled antibody, and a labeled PIP3 tracer is added to stop the reaction.

    • The amount of PIP3 produced by the enzyme displaces the tracer, leading to a decrease in the HTRF signal.

    • The signal is read on a compatible plate reader, and IC50 values are determined.

3. Aurora A Kinase Activity Assay (Luminescence-Based)

  • Objective: To quantify the inhibitory effect of compounds on Aurora A kinase activity.

  • Principle: Similar to the Brk/PTK6 assay, this method quantifies ADP production as a measure of kinase activity.

  • Procedure Outline:

    • Purified recombinant Aurora A kinase is incubated with a suitable substrate (e.g., Kemptide) and the test compound in a kinase assay buffer.

    • The reaction is started by adding ATP and incubated at 30°C.

    • The ADP-Glo™ reagent is added to stop the reaction and deplete unused ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured, and the IC50 value is calculated based on the inhibition curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cellular Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Based_Assay->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Xenograft Xenograft Tumor Model (Efficacy Studies) PK_PD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General workflow for preclinical kinase inhibitor evaluation.

Conclusion

The imidazo[1,2-a]pyrazin-8-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is needed for a definitive comparison, the demonstrated potency of related compounds against key cancer targets like Brk/PTK6, PI3K, and Aurora kinases underscores the potential of this chemical class. The data presented for the established drugs Tilfrinib, GDC-0077 (Inavolisib), and Alisertib provide a robust benchmark for assessing the future performance of novel imidazo[1,2-a]pyrazine-based inhibitors. Further investigation into the structure-activity relationship of substitutions on the imidazo[1,2-a]pyrazine core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

Orthogonal Assays to Confirm the Biological Target of 6-Bromoimidazo[1,2-a]pyrazin-8-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays to confirm the biological target of 6-Bromoimidazo[1,2-a]pyrazin-8-amine, a potent inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). The imidazo[1,2-a]pyrazine scaffold has been identified as a promising core structure for the development of selective Brk/PTK6 inhibitors.[1][2] Effective target validation is a critical step in drug discovery to ensure that the observed biological effects of a compound are mediated through its intended target. This document outlines the experimental methodologies and comparative data from key orthogonal assays used to verify the engagement and inhibition of Brk/PTK6 by this compound.

The Brk/PTK6 Signaling Pathway

Brk/PTK6 is a non-receptor tyrosine kinase that plays a role in signaling pathways downstream of receptor tyrosine kinases, such as EGFR. It is implicated in the regulation of cell proliferation, migration, and survival. The activation of Brk/PTK6 leads to the phosphorylation of downstream substrates, including STAT3, which promotes cancer progression.

PTK6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PTK6 Brk/PTK6 EGFR->PTK6 Activates STAT3 STAT3 PTK6->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Proliferation, Survival) pSTAT3->Gene Inhibitor 6-Bromoimidazo [1,2-a]pyrazin-8-amine Inhibitor->PTK6 Inhibits

Caption: Simplified Brk/PTK6 signaling pathway.

Orthogonal Assays for Target Validation

A multi-pronged approach using assays with different underlying principles is crucial for robust target validation. Here, we compare four key orthogonal assays: a biochemical kinase assay, a cellular thermal shift assay (CETSA), a Western blot-based phospho-protein analysis, and a kinobeads-based proteomic profiling for selectivity.

Data Presentation: Comparative Analysis

The following table summarizes hypothetical, yet representative, quantitative data for this compound across the different orthogonal assays.

Assay TypeMethodReadoutThis compoundAlternative Brk/PTK6 Inhibitor (e.g., Compound X)
Biochemical Assay In Vitro Kinase AssayIC508 nM15 nM
Target Engagement Cellular Thermal Shift Assay (CETSA)ΔTm+ 5.2 °C+ 4.8 °C
Cellular Activity Western Blot (p-STAT3)IC5050 nM100 nM
Selectivity Kinobeads ProfilingS-Score (10)0.050.12

Note: The data presented for this compound and the alternative inhibitor are illustrative and intended for comparative purposes.

Experimental Protocols

Biochemical Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Brk/PTK6.

Workflow:

Kinase_Assay_Workflow Start Start Incubate Incubate Purified Brk/PTK6 with Compound and ATP Start->Incubate Add_Substrate Add Substrate (e.g., Poly-Glu-Tyr) Incubate->Add_Substrate Detect Detect Phosphorylation (e.g., ADP-Glo) Add_Substrate->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a biochemical kinase assay.

Protocol:

  • Reagents: Purified recombinant Brk/PTK6 enzyme, kinase buffer, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound (this compound).

  • Procedure:

    • A dilution series of the compound is prepared in DMSO and added to the wells of a microplate.

    • Brk/PTK6 enzyme is added to each well and incubated with the compound.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo, which measures the amount of ADP produced.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Workflow:

CETSA_Workflow Start Start Treat_Cells Treat Intact Cells with Compound Start->Treat_Cells Heat_Shock Heat Shock at a Range of Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Shock->Lyse_Cells Detect_Protein Detect Soluble Brk/PTK6 (e.g., Western Blot) Lyse_Cells->Detect_Protein Analyze Generate Melting Curve and Determine ΔTm Detect_Protein->Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture: Culture cells that endogenously express Brk/PTK6 (e.g., T47D breast cancer cells) to a suitable confluency.

  • Compound Treatment: Treat the cells with this compound or a vehicle control for a specified duration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of soluble Brk/PTK6 in the supernatant at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

Western Blot for Downstream Substrate Phosphorylation

This assay provides evidence of target inhibition in a cellular context by measuring the phosphorylation status of a known downstream substrate of Brk/PTK6, such as STAT3.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells and treat them with a dose range of this compound.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities for p-STAT3 and normalize them to the total STAT3 levels. Plot the normalized p-STAT3 levels against the compound concentration to determine the cellular IC50 for inhibiting the Brk/PTK6 pathway.

Kinobeads-Based Proteomic Profiling

This chemoproteomic approach is used to assess the selectivity of a compound across a broad range of kinases in a competitive binding format.

Protocol:

  • Cell Lysate Preparation: Prepare a lysate from a cell line or a mixture of cell lines to ensure broad kinase representation.

  • Compound Incubation: Incubate the cell lysate with different concentrations of this compound.

  • Kinobeads Pulldown: Add kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the displacement of each kinase from the kinobeads by the test compound. The results are often visualized as a selectivity score (e.g., S-Score), where a lower score indicates higher selectivity.

Conclusion

The confirmation of the biological target of a small molecule inhibitor is a cornerstone of modern drug discovery. The use of a panel of orthogonal assays, including biochemical, cellular, and proteomic approaches, provides a comprehensive and robust validation of the on-target activity of this compound against Brk/PTK6. The data and protocols presented in this guide offer a framework for researchers to design and interpret experiments aimed at confirming the target engagement and mechanism of action of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Bromoimidazo[1,2-a]pyrazin-8-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 6-Bromoimidazo[1,2-a]pyrazin-8-amine must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated heterocyclic amine, emphasizing safety and logistical considerations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound is not publicly available, data from structurally similar compounds indicate a consistent set of required precautions.

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.

Protective EquipmentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.Prevents skin contact with the compound.
Respiratory Protection Use in a well-ventilated chemical fume hood.Avoids inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to comply with environmental regulations and ensure safety.

1. Waste Segregation:

  • Isolate Halogenated Waste: this compound is a halogenated compound due to the presence of bromine. It is critical to collect this waste in a dedicated, properly labeled container for "Halogenated Organic Waste."[3][4][5]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible chemicals, such as strong oxidizing agents.[2][3] Incompatible mixtures can lead to dangerous reactions.

2. Waste Collection and Storage:

  • Container: Use a suitable, sealable, and clearly labeled waste container. Ensure the container is kept closed when not in use.[1][6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, list any solvents used to rinse containers.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources.

3. Handling Spills and Contaminated Materials:

  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully sweep or scoop the absorbed material and any contaminated debris into the designated halogenated waste container.[1] Use spark-proof tools for cleanup to prevent ignition if flammable solvents are present.[1]

  • Decontamination: Decontaminate the spill area according to your institution's standard operating procedures.

  • Contaminated PPE: Dispose of any grossly contaminated gloves or other disposable PPE in the same hazardous waste container.

4. Final Disposal:

  • Licensed Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Incineration: For flammable organic compounds, a common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[6][8]

  • Regulatory Compliance: Ensure all disposal activities are in strict accordance with local, regional, and national environmental regulations.[7][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: Have this compound Waste? is_solid Is the waste solid, liquid, or contaminated material? start->is_solid solid_waste Solid Waste (Pure compound, mixture) is_solid->solid_waste Solid liquid_waste Liquid Waste (In solution) is_solid->liquid_waste Liquid contaminated_material Contaminated Material (Gloves, wipes, absorbent) is_solid->contaminated_material Contaminated Material collect Collect in a designated, sealed, and labeled 'Halogenated Organic Waste' container. solid_waste->collect liquid_waste->collect contaminated_material->collect store Store container in a designated satellite accumulation area. collect->store disposal_co Arrange for pickup by a licensed hazardous waste disposal company. store->disposal_co end End: Waste Properly Disposed disposal_co->end

Caption: Workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for 6-Bromoimidazo[1,2-a]pyrazin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrazin-8-amine. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection GlovesChemical-resistant, inspected prior to use.[2]
GownImpermeable, long-sleeved, with closed cuffs.
FootwearClosed-toe shoes, with shoe covers as needed.
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]
General Hygiene Hand WashingWash hands thoroughly after handling the compound.[2]

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don appropriate PPE prep2 Ensure proper ventilation prep1->prep2 handling1 Handle in a well-ventilated area or fume hood prep2->handling1 handling2 Avoid dust and aerosol formation handling1->handling2 handling3 Use non-sparking tools handling2->handling3 storage1 Store in a tightly closed container handling3->storage1 storage2 Keep in a dry, cool, and well-ventilated place storage1->storage2 disposal1 Collect waste in suitable, closed containers storage2->disposal1 disposal2 Dispose of in accordance with local regulations disposal1->disposal2

Caption: Standard operating workflow for handling this compound.

Emergency Response Protocol

In the event of accidental exposure, immediate and appropriate action is vital.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][3]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][4]

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs inhalation Inhalation: Move to fresh air, give oxygen if needed exposure->inhalation skin Skin Contact: Remove contaminated clothing, wash with soap and water exposure->skin eye Eye Contact: Rinse with water for 15 mins exposure->eye ingestion Ingestion: Rinse mouth, do not induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: Emergency response workflow for accidental exposure.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection: Collect and store chemical waste in suitable, closed containers labeled for disposal.[1]

  • Disposal Method: Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, national, and international laws and regulations.[1] Do not let the product enter drains.[2]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.